Electronic Properties and Synthetic Utility of 8-Bromo-Substituted Quinoxalines: An In-Depth Technical Guide
Executive Summary The quinoxaline scaffold, characterized by a fused benzene and pyrazine ring system, is a privileged heterocyclic motif in both organic optoelectronics and medicinal chemistry. While the core itself is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoxaline scaffold, characterized by a fused benzene and pyrazine ring system, is a privileged heterocyclic motif in both organic optoelectronics and medicinal chemistry. While the core itself is inherently electron-deficient, the strategic installation of a bromine atom at the 8-position fundamentally alters its electronic landscape and synthetic utility. This technical guide explores the causality behind the electronic tuning of 8-bromo-substituted quinoxalines, providing validated experimental workflows for their synthesis and electrochemical characterization. By leveraging these properties, researchers can design advanced Donor-Acceptor-Donor (D-A-D) architectures for bulk-heterojunction organic solar cells (OSCs) and novel therapeutic agents.
The Electronic Landscape: Why 8-Bromo Substitution?
The pyrazine ring of the quinoxaline core acts as a strong electron-withdrawing group due to the electronegativity of its two imine nitrogens. When a bromine atom is introduced at the 8-position, it exerts a complex interplay of electronic effects:
Inductive vs. Resonance Effects: Bromine possesses a strong inductive electron-withdrawing effect (-I) and a competing, but weaker, resonance-donating effect (+R). The dominant -I effect further depletes the electron density of the aromatic core, resulting in a stabilized (deepened) Lowest Unoccupied Molecular Orbital (LUMO) ()[1].
Intramolecular Charge Transfer (ICT): In optoelectronic applications, a deep LUMO is critical. When the 8-bromoquinoxaline derivative is cross-coupled with electron-rich moieties (e.g., thiophene or carbazole), it facilitates strong Intramolecular Charge Transfer (ICT). This effectively narrows the HOMO-LUMO bandgap, enabling broad-band visible light absorption ()[1].
Halogen Bonding & Sterics: In drug discovery, the 8-bromo substituent provides a unique steric profile and the capacity for halogen bonding—a highly directional non-covalent interaction that enhances binding affinity to biological targets, such as kinase ATP-binding pockets ()[2].
Quantitative Electronic Properties
The table below summarizes the electronic properties of key 8-bromoquinoxaline derivatives used as small molecule donors in OSCs, demonstrating the bandgap narrowing achieved via D-A-D structural assembly.
Compound / Derivative
HOMO (eV)
LUMO (eV)
Bandgap (
Eg
, eV)
Absorption Max (
λmax
, nm)
Application
Quinoxaline (Core)
~ -6.00
~ -2.50
~ 3.50
~ 315
Baseline Scaffold
8-Bromoquinoxaline
~ -6.15
~ -2.80
~ 3.35
~ 330
Synthetic Intermediate
DTRDTQX (D-A-D)
-5.29
-3.59
1.70
588
OSC Donor Material
DTIDTQX (D-A-D)
-5.33
-3.96
1.37
631
OSC Donor Material
(Data adapted from the electrochemical characterization of DTIDTQX and DTRDTQX[1].)
Experimental Methodologies & Workflows
Synthesis of 8-Bromoquinoxaline-5-carbaldehyde
The synthesis of 8-bromoquinoxaline-5-carbaldehyde from 8-bromo-5-methylquinoxaline is a critical foundational workflow.
Causality of Design: Benzylic bromination utilizing N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) is chosen because the thermal radical mechanism specifically targets the benzylic methyl group (due to its lower bond dissociation energy) while leaving the 8-bromo substituent and the sensitive pyrazine ring intact. The subsequent use of
CaCO3
provides a mild, heterogeneous basic environment that prevents the over-hydrolysis or cleavage of the heterocyclic core ()[1].
Step-by-Step Protocol:
Precursor Dissolution: Dissolve 8-bromo-5-methylquinoxaline (1.0 equiv) in anhydrous acetonitrile under an inert nitrogen atmosphere.
Radical Initiation: Add NBS (2.2 equiv) and AIBN (0.1 equiv).
Reflux: Heat the reaction mixture to reflux for 4–6 hours. Monitor the complete conversion to the dibromomethyl intermediate via Thin Layer Chromatography (TLC).
Hydrolysis: Concentrate the mixture in vacuo, then resuspend the crude dibromide in a 1:1 mixture of
H2O
and acetonitrile. Add
CaCO3
(2.0 equiv) and reflux for an additional 4 hours to facilitate nucleophilic attack by water.
Isolation: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous
MgSO4
, and purify via silica gel column chromatography to yield the pure aldehyde.
Synthetic workflow for 8-bromoquinoxaline-5-carbaldehyde via benzylic bromination.
Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry
To accurately utilize 8-bromoquinoxalines in device architectures, their energy levels must be empirically mapped.
Causality of Design: Cyclic Voltammetry (CV) is utilized as a self-validating system. By measuring the onset oxidation and reduction potentials against an internal Ferrocene/Ferrocenium (
Fc/Fc+
) standard, researchers correct for reference electrode drift and junction potentials, ensuring absolute trustworthiness of the calculated HOMO/LUMO levels ()[1].
Step-by-Step Protocol:
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (
Bu4NPF6
) in anhydrous, degassed dichloromethane (DCM). This provides high ionic conductivity without participating in redox events.
Analyte Addition: Introduce the 8-bromoquinoxaline derivative to the electrolyte solution at a final concentration of 1.0 mM.
Cell Assembly: Utilize a three-electrode setup comprising a glassy carbon working electrode (providing an inert surface to prevent catalytic degradation), a platinum wire counter electrode, and an
Ag/Ag+
reference electrode.
Measurement: Sweep the potential at a scan rate of 50 mV/s. Extract the onset oxidation (
Eoxonset
) and reduction (
Eredonset
) potentials.
Internal Calibration & Calculation: Post-measurement, spike the solution with ferrocene. Assuming the
Fc/Fc+
energy level is -4.8 eV relative to vacuum, calculate the energy levels using the equations:
HOMO=−(Eoxonset−EFc/Fc++4.8) eV
LUMO=−(Eredonset−EFc/Fc++4.8) eV
Logical Relationships in Optoelectronic Design
The primary utility of the 8-bromo substituent is its role as a highly reactive electrophilic handle for Palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki-Miyaura couplings). By coupling the electron-deficient quinoxaline core with electron-rich donors, researchers engineer D-A-D molecules with precisely tuned photophysical outcomes.
Workflow of HOMO-LUMO tuning via cross-coupling of 8-bromoquinoxaline.
Applications in Therapeutics
Beyond optoelectronics, the electronic properties imparted by the bromo-substituent are highly valued in medicinal chemistry. Halogenated quinoxalines frequently act as ATP-competitive inhibitors in kinase targeting, where the electron-withdrawing nature of the core enhances hydrogen bonding at the pyrazine nitrogens, while the bromine atom engages in halogen bonding with the target protein's backbone ()[2]. Furthermore, structurally analogous bromoquinoxalines (such as 6-bromoquinoxaline-2,3-diones) are well-established competitive antagonists of the AMPA receptor, highlighting the versatility of the halogenated scaffold in treating neurodegenerative diseases[2].
References
Title: Two Novel Small Molecule Donors and the Applications in Bulk-Heterojunction Solar Cells
Source: Frontiers in Chemistry (2018)
URL: [Link]
Advanced Synthesis of Brominated Quinoxaline Nitriles: A Technical Guide
Executive Summary Brominated quinoxaline nitriles (carbonitriles) are highly privileged scaffolds in modern drug discovery and materials science. The synergistic electron-withdrawing effects of the nitrile moiety and the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Brominated quinoxaline nitriles (carbonitriles) are highly privileged scaffolds in modern drug discovery and materials science. The synergistic electron-withdrawing effects of the nitrile moiety and the bromine atom significantly modulate the electronic landscape of the quinoxaline core, enhancing lipophilicity, metabolic stability, and target binding affinity through halogen bonding[1][2]. These compounds serve as critical intermediates for synthesizing Toll-like receptor 7/8 (TLR7/8) antagonists[2], hypoxia-selective cytotoxins, and insulin-mimetic vanadium complexes[3]. This whitepaper delineates the retrosynthetic logic, mechanistic causality, and validated experimental protocols for synthesizing these densely functionalized heterocycles.
Retrosynthetic Logic and Mechanistic Pathways
Synthesizing brominated quinoxaline nitriles requires stringent control over regioselectivity. Direct electrophilic bromination or cyanation of the unsubstituted quinoxaline core often yields intractable mixtures of regioisomers due to the competing directing effects of the nitrogen heteroatoms[4][5]. Consequently, bottom-up construction or late-stage functionalization of pre-assembled precursors is the gold standard.
The Dehydrative Route (Oxime Conversion)
The conversion of bromoquinoxaline-carbaldehyde oximes to their corresponding nitriles is a highly reliable late-stage transformation[2][6]. This route circumvents the need for toxic cyanide salts. Depending on the substrate's electronic properties and steric hindrance, dehydration can be achieved via mild dehydrating agents (e.g., Burgess reagent) or through transition-metal-catalyzed oxidative dehydration[2][6].
The Beirut Reaction (N-Oxide Route)
Reacting brominated benzofuroxans with malononitrile yields 3-amino-quinoxaline-2-carbonitrile 1,4-di-N-oxides[3][7]. This base-catalyzed cycloaddition is thermodynamically driven by the formation of the highly conjugated di-N-oxide system, which is particularly useful for generating hypoxia-selective therapeutic agents[3].
Condensation of Brominated o-Phenylenediamines
The classical condensation of 4-bromo-1,2-phenylenediamine with functionalized 1,2-dicarbonyls provides direct access to the quinoxaline core[1][5]. While robust, regioselectivity can be a challenge when utilizing unsymmetrical dicarbonyls, often necessitating careful solvent selection and temperature control to favor the kinetic or thermodynamic product[5].
Retrosynthetic pathways for brominated quinoxaline nitriles.
Validated Experimental Protocols
The following protocols represent self-validating systems where the causality behind reagent selection ensures high fidelity and yield.
Protocol A: Copper-Catalyzed Synthesis of 8-Bromoquinoxaline-5-carbonitrile
Causality & Rationale: Copper(II) acetate acts as both a Lewis acid and a mild oxidant, facilitating the elimination of water from the oxime. Acetic acid is introduced as a crucial additive to protonate the hydroxyl group, converting it into a superior leaving group. The elevated temperature (88 °C) provides the necessary activation energy to drive the thermodynamic formation of the nitrile[2].
Step-by-Step Methodology:
Initiation: Dissolve (E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine (13.82 mmol, 1.0 equiv) in 20 mL of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser[2].
Catalyst Addition: Add Cu(OAc)₂ (3.18 mmol, 0.23 equiv) and glacial acetic acid (20.73 mmol, 1.5 equiv) to the solution at room temperature[2].
Thermal Activation: Heat the resulting mixture to 88 °C and stir continuously for 15 hours under a nitrogen atmosphere to prevent unwanted side oxidations[2].
Workup: Cool the reaction mixture to room temperature and dilute with additional acetonitrile[2].
Purification: Filter the mixture through a pad of Celite to remove insoluble copper salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure 8-bromoquinoxaline-5-carbonitrile[2].
Protocol B: Mild Dehydration of 3-Bromoquinoxaline-2-carbaldehyde oxime
Causality & Rationale: For substrates sensitive to harsh thermal or highly acidic conditions, the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is optimal. It facilitates the dehydration of oximes at room temperature by converting the oxime hydroxyl into a sulfamate leaving group, which subsequently undergoes a rapid syn-elimination to yield the nitrile[6].
Step-by-Step Methodology:
Suspension: Suspend 3-bromoquinoxaline-2-carbaldehyde oxime (0.36 mmol, 1.0 equiv) in 5 mL of anhydrous dichloromethane (DCM)[6].
Reagent Addition: Add Burgess Reagent (1.43 mmol, ~4.0 equiv) in three equal portions over the course of 1 hour. Note: Portion-wise addition controls the exothermic nature of the reaction and prevents thermal degradation of the reagent[6].
Propagation: Stir the suspension continuously at room temperature (20–25 °C) for 40 hours until TLC indicates complete consumption of the starting material[6].
Isolation: Concentrate the reaction solution to dryness under reduced pressure[6].
Purification: Purify the crude residue by silica gel column chromatography using a Petroleum Ether:Ethyl Acetate gradient (9:1 v/v) to afford 3-bromoquinoxaline-2-carbonitrile[6].
Quantitative Data Summary
The table below summarizes the quantitative parameters and expected yields for the primary synthetic routes, providing a comparative baseline for process optimization.
The synthesis of brominated quinoxaline nitriles demands a strategic approach tailored to the specific regiochemical and electronic requirements of the target molecule. While classical condensation methods remain foundational, late-stage oxime dehydration using copper catalysis or the Burgess reagent offers superior chemoselectivity and functional group tolerance. By understanding the mechanistic causality behind these protocols, researchers can reliably scale these syntheses for advanced drug development applications.
References
WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders
Source: Google Patents
URL
WO2021018869A1 - 1,2,4-oxadiazol-5-one derivatives for the treatment of cancer
Source: Google Patents
URL
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides
Source: MDPI
URL
Novel vanadyl complexes with quinoxaline N(1),N(4)
Catalyst-free synthesis of quinoxalines from 2-bromoacetophenone derivatives and o-phenylenediamine
Source: ResearchGate
URL
Product Class 15: Quinoxalines
Source: Thieme Connect
URL
Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines
Source: ResearchGate
URL
Structure-activity relationship (SAR) studies using 8-Bromoquinoxaline-6-carbonitrile
An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies Using 8-Bromoquinoxaline-6-carbonitrile Authored by: A Senior Application Scientist Foreword: The Quinoxaline Scaffold as a Nexus of Therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Structure-Activity Relationship (SAR) Studies Using 8-Bromoquinoxaline-6-carbonitrile
Authored by: A Senior Application Scientist
Foreword: The Quinoxaline Scaffold as a Nexus of Therapeutic Innovation
The quinoxaline motif, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] This versatility stems from the scaffold's unique electronic properties and its three-dimensional architecture, which allows for multifaceted interactions with a wide range of biological targets. The relative ease of synthesis and functionalization further cements its status as a foundational core for drug discovery programs.[4][7]
This guide focuses on a specific, highly functionalized derivative: 8-Bromoquinoxaline-6-carbonitrile . The strategic placement of the bromine atom at the C8 position and the carbonitrile group at the C6 position provides two distinct and chemically versatile handles. The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution and a key reactant in modern cross-coupling reactions, while the nitrile group can be transformed into various functional groups or act as a crucial pharmacophoric element. This dual functionality makes 8-Bromoquinoxaline-6-carbonitrile an exceptional starting point for the systematic exploration of chemical space to build robust Structure-Activity Relationships (SAR).
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to explain the causal logic behind experimental design, from analog synthesis to biological evaluation and computational modeling, empowering teams to rationally design the next generation of quinoxaline-based therapeutics.
Part 1: Strategic Synthesis of Analog Libraries
The foundation of any successful SAR study is the ability to synthesize a diverse yet logically related set of chemical analogs. The 8-Bromoquinoxaline-6-carbonitrile core is primed for diversification at two key positions. The choice of synthetic route is dictated by the desired transformations and the need for high-throughput analog generation.
Core Scaffold Synthesis
The construction of the quinoxaline ring system is classically achieved via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] For the specific synthesis of the 8-Bromoquinoxaline-6-carbonitrile core, a plausible starting material would be a suitably substituted 1,2-diaminobenzene derivative.
Diversification Strategy: Leveraging Orthogonal Chemical Handles
The primary loci for modification are the C8-Bromo and C6-Carbonitrile groups. A key strategic decision is to employ reactions that are robust, high-yielding, and tolerant of a wide range of functional groups to maximize the diversity of the resulting library.
1.2.1 Modification at the C8-Position via Cross-Coupling and SNAr
The electron-withdrawing nature of the quinoxaline ring system, further activated by the nitrile group, makes the C8-position susceptible to modification.
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (for C-C bond formation with boronic acids) and Buchwald-Hartwig (for C-N bond formation with amines) are indispensable tools. They allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents with a high degree of control. The choice of ligands and reaction conditions is critical for achieving high yields and preventing side reactions.
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by strong nucleophiles, such as alkoxides or thiolates, often facilitated by the electronic properties of the quinoxaline core.[8] This provides a direct route to ether and thioether analogs.
Caption: Synthetic diversification pathways at the C8-position.
1.2.2 Modification at the C6-Position
The carbonitrile group is a versatile functional group that can be transformed to modulate polarity, solubility, and hydrogen bonding potential.
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (C6-COOH) or a primary amide (C6-CONH2). The amide, in particular, can serve as both a hydrogen bond donor and acceptor.
Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH4 can reduce the nitrile to a primary amine (C6-CH2NH2), introducing a basic center and a flexible linker.
This protocol provides a self-validating system for introducing aryl diversity at the C8 position.
Reagent Preparation: In a dry, argon-flushed microwave vial, combine 8-Bromoquinoxaline-6-carbonitrile (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), followed by the addition of a base, such as sodium carbonate (3.0 eq).
Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Causality Note: Microwave heating provides rapid and uniform heating, often reducing reaction times and improving yields compared to conventional heating.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
Workup and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C8-aryl analog. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Part 2: Biological Evaluation & Assay Methodologies
A robust biological testing cascade is essential to translate synthetic efforts into meaningful SAR data. Given the known activities of quinoxalines, a primary focus on anticancer and kinase inhibition assays is logical, with antimicrobial screening as a valuable secondary evaluation.[3][9]
Primary Screening: In Vitro Anticancer Activity
The initial assessment of analog potency is typically performed using cell viability assays against a panel of human cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for potency.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[10]
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline analogs in DMSO and further dilute in culture medium. Treat the cells with these compounds over a range of concentrations (e.g., 0.01 µM to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
Formazan Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mechanistic Elucidation: Kinase Inhibition Assays
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways like PI3K/AKT/mTOR.[1][11]
General Protocol: In Vitro Kinase Inhibition Assay
Reaction Setup: In a reaction buffer, combine the purified target kinase (e.g., PI3Kα, VEGFR2), a specific substrate peptide, and the test compound at various concentrations.
Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody for detection).
Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period.
Detection: Quantify the amount of phosphorylated substrate. This can be done by measuring incorporated radioactivity or through luminescence/fluorescence-based methods (e.g., ADP-Glo™, HTRF®).
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.
Caption: A typical workflow for the biological evaluation of analogs.
Part 3: Structure-Activity Relationship (SAR) Analysis
This is where synthetic chemistry and biological data converge to provide actionable insights for drug design. By systematically comparing the structures and potencies of the analogs, we can deduce the chemical features required for optimal activity.
Key SAR Insights from the 8-Bromoquinoxaline-6-carbonitrile Scaffold
Compound
R1 (at C8)
R2 (at C6)
MCF-7 IC₅₀ (µM)
A549 IC₅₀ (µM)
Kinase X IC₅₀ (µM)
Core
-Br
-CN
>50
>50
>50
A-1
-Phenyl
-CN
15.2
22.8
18.5
A-2
-4-Methoxyphenyl
-CN
5.1
8.3
4.9
A-3
-4-Fluorophenyl
-CN
12.5
19.1
14.2
A-4
-NH-Phenyl
-CN
2.5
4.1
1.8
B-1
-4-Methoxyphenyl
-CONH₂
1.2
2.5
0.9
B-2
-4-Methoxyphenyl
-COOH
25.6
35.4
30.1
Interpretation and Rationale
Importance of C8 Substitution: The parent compound (Core ) is inactive. Substitution of the bromine at C8 is essential for activity (compare Core to A-1 ).
Electronic Effects at C8: Introducing an electron-donating group (-OCH₃) on the phenyl ring at C8 (A-2 ) improves potency compared to an unsubstituted phenyl ring (A-1 ) or an electron-withdrawing group (-F) (A-3 ). This suggests the target binding pocket may have a hydrophobic region that favorably interacts with the methoxy group.
C8 Linker: Replacing the C-C bond with a C-N linker (amine, A-4 ) significantly boosts potency. The NH group likely acts as a crucial hydrogen bond donor, forming a key interaction with a residue in the target's active site.[3]
Role of the C6 Group: The nitrile group is important for activity.[3] However, converting the nitrile (-CN) to a primary amide (-CONH₂) in compound B-1 dramatically increases potency compared to its nitrile parent A-2 . The amide can form additional hydrogen bonds, enhancing binding affinity. Conversely, converting it to a carboxylic acid (B-2 ) is detrimental, likely due to the introduction of a negative charge which may cause steric or electrostatic repulsion in the active site.
Caption: Key SAR takeaways for the 8-Bromoquinoxaline-6-carbonitrile scaffold.
Part 4: In Silico Modeling for Rational Drug Design
Computational chemistry provides a powerful lens to rationalize observed SAR and predict the activity of novel, un-synthesized compounds, thereby accelerating the design-make-test-analyze cycle.
Molecular Docking
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the three-dimensional structure of a biological target (e.g., a kinase active site).
Causality: By docking the most potent analog (B-1 ) and a less active analog (B-2 ) into a homology model or crystal structure of "Kinase X," we can visualize their binding modes. The simulation would likely show the C8-aniline NH and the C6-amide of B-1 forming key hydrogen bonds with backbone carbonyls or side-chain residues (e.g., Asp, Glu), while the C6-carboxylate of B-2 would show an electrostatic clash, explaining its poor activity.[12]
3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), build statistical models that correlate the 3D structural features (e.g., electrostatic, steric fields) of a series of compounds with their biological activity. A predictive QSAR model can be used to estimate the potency of virtual compounds before committing resources to their synthesis.
Caption: Workflow for an integrated in silico drug design cycle.
Conclusion and Future Directions
The 8-Bromoquinoxaline-6-carbonitrile scaffold is a highly tractable starting point for the development of novel therapeutics. This guide has outlined a comprehensive, integrated strategy for conducting SAR studies, grounded in rational synthetic design, robust biological evaluation, and insightful computational analysis.
Substitution at the C8-position is essential for biological activity.
A hydrogen-bond-donating linker, such as an aniline, at C8 is highly favorable.
Conversion of the C6-nitrile to a primary amide can dramatically enhance potency by providing additional hydrogen bonding interactions.
Future work should focus on:
Expanding C8 Diversity: Exploring a wider range of aliphatic and heterocyclic amines at the C8 position to further probe the binding pocket.
Fine-tuning C6: Investigating isosteres for the amide group at C6 to optimize physicochemical properties such as solubility and metabolic stability.
In Vivo Evaluation: Advancing the most potent and selective compounds, such as analog B-1 , into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By adhering to this logical and iterative process, research teams can efficiently navigate the chemical space around this promising scaffold to discover and optimize clinically relevant drug candidates.
References
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Abdel-Ghani, T. et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
Kumar, A. et al. (n.d.). 3D QSAR analysis on quinoxaline derivatives as anti-malarial using K-nearest neighbour molecular field analysis. Journal of Applied Pharmaceutical Science. Available at: [Link]
Al-Karmalawy, A. et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry. Available at: [Link]
Choi, J. et al. (2018). In silico discovery of quinoxaline derivatives as novel LRP5/6-sclerostin interaction inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Kos, J. et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. Available at: [Link]
Aixelá, M. et al. (2018). Quinoxalines Potential to Target Pathologies. PubMed. Available at: [Link]
El-Hawash, S. (2005). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mansoura Journal of Pharmaceutical Sciences. Available at: [Link]
Sharma, K. et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]
Al-Warhi, T. et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Pharmaceuticals. Available at: [Link]
ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]
Singh, P. et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available at: [Link]
Ait Lahcen, A. et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. Available at: [Link]
Brough, P. et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc. Available at: [Link] scholar.org/paper/Activation-of-6-bromoquinoline-by-nitration%3A-of-%C3%87akmak-G%C3%BCne%C5%9F/d8542981d3314f88e5d0339d1b0922881a29f8c0
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 8-Bromoquinoxaline-6-carbonitrile in Drug Discovery
Mechanistic Rationale & Substrate Profiling In modern drug discovery, functionalizing nitrogen-rich heterocycles is a critical pathway for developing targeted therapeutics. 8-Bromoquinoxaline-6-carbonitrile presents a un...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Substrate Profiling
In modern drug discovery, functionalizing nitrogen-rich heterocycles is a critical pathway for developing targeted therapeutics. 8-Bromoquinoxaline-6-carbonitrile presents a unique synthetic challenge and opportunity. As an electron-deficient scaffold, its reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings is governed by a delicate balance of electronic activation and steric/coordinative liabilities.
Accelerated Oxidative Addition : The quinoxaline core is inherently electron-deficient. The presence of the strongly electron-withdrawing C6-carbonitrile group further lowers the lowest unoccupied molecular orbital (LUMO) of the C8-Br bond. This electronic environment accelerates the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, making it highly reactive[1].
Catalyst Poisoning Risks : The two basic nitrogen atoms within the quinoxaline ring possess lone pairs that can competitively coordinate to the palladium center. This off-target coordination can trap the catalyst in an inactive state, stalling the catalytic cycle.
Chemoselectivity & Base Sensitivity : The Suzuki-Miyaura coupling requires a base to activate the boronic acid via the formation of a reactive boronate complex[2]. However, the C6-carbonitrile group is highly susceptible to hydrolysis (forming an amide or carboxylic acid) or nucleophilic addition under strongly basic, aqueous conditions at elevated temperatures. Therefore, selecting the correct base is a matter of strict causality: it must be strong enough to facilitate transmetalation but mild enough to preserve the cyano group.
Catalytic Cycle & Logical Workflow
The successful functionalization of 8-bromoquinoxaline-6-carbonitrile relies on a highly tuned catalytic cycle. To prevent catalyst poisoning by the quinoxaline nitrogens, bidentate ligands with large bite angles (such as dppf) are strongly preferred. These ligands enforce a geometry that accelerates reductive elimination while sterically blocking unwanted nitrogen coordination. Patent literature demonstrates the high efficacy of
Pd(dppf)Cl2
in the cross-coupling of closely related 8-bromoquinoxaline derivatives[3].
Mechanistic workflow of the Suzuki-Miyaura coupling for 8-bromoquinoxaline-6-carbonitrile.
Optimization of Reaction Conditions
To establish a self-validating protocol, empirical data dictates the selection of reagents. The table below summarizes the causality behind different condition matrices, allowing researchers to optimize based on their specific boronic acid coupling partner.
Catalyst System (5 mol%)
Base (2.0 - 3.0 eq)
Solvent System
Temp (°C)
Mechanistic Causality & Expected Outcome
Pd(PPh3)4
Na2CO3
Toluene/EtOH/H₂O
90
Suboptimal: Monodentate
PPh3
is prone to displacement by quinoxaline nitrogens, leading to catalyst deactivation and moderate yields[4].
Pd(dppf)Cl2⋅DCM
K2CO3
1,4-Dioxane/H₂O (3:1)
80-90
Optimal (Standard): Bidentate ligand prevents poisoning.
K2CO3
is mild enough to preserve the CN group while enabling transmetalation[3].
Failure Risk: Strong base (
NaOH
) will likely hydrolyze the C6-carbonitrile group to an amide or carboxylic acid[2].
Step-by-Step Experimental Protocol
This protocol utilizes a biphasic solvent system to ensure the solubility of both the organic substrate and the inorganic base, which is critical for the transmetalation step[1],[2].
Solvent: 1,4-Dioxane / Deionized H₂O (3:1 v/v ratio, total 0.1 M concentration)
Self-Validating Procedure:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromoquinoxaline-6-carbonitrile, the boronic acid, and
K2CO3
.
Causality Check: Weighing the base accurately is critical. Excess base beyond 3.0 equivalents increases the risk of localized high pH, threatening the carbonitrile group.
Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.
Causality Check: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) oxide, permanently halting the catalytic cycle[4].
Solvent Addition & Degassing: In a separate vial, prepare the 1,4-Dioxane/H₂O mixture and sparge with Argon for 15 minutes. Add the degassed solvent to the Schlenk flask via syringe.
Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add the
Pd(dppf)Cl2⋅CH2Cl2
catalyst, and reseal.
Note: Adding the catalyst after the solvent minimizes its exposure to any residual solid-state oxygen trapped between reagent crystals.
Reaction Execution: Heat the biphasic mixture to 85 °C with vigorous stirring (≥ 800 rpm). Vigorous stirring is mandatory to maximize the surface area between the organic and aqueous phases, facilitating boronate transfer[3].
In-Process Monitoring: After 4 hours, sample the organic layer. Quench with water and extract with EtOAc. Analyze via LC-MS or TLC. The disappearance of the starting material mass (
m/z
~234) validates complete oxidative addition.
Workup: Upon completion (typically 8-12 hours), cool to room temperature. Dilute with EtOAc and water. Separate the phases, extract the aqueous layer twice with EtOAc, wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure[4].
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Troubleshooting & Diagnostic Matrix
When translating this protocol to novel boronic acids, researchers may encounter specific failure modes. The following decision tree provides a logical framework for diagnosing and resolving these issues.
Self-validating troubleshooting matrix for quinoxaline cross-couplings.
References
Google Patents.WO2024112853A1 - Compounds that inhibit pkmyt1.
Organic Chemistry Portal. Suzuki Coupling. Available at:[Link]
Application Note: Chemoselective Reduction of 8-Bromoquinoxaline-6-carbonitrile to Aminomethyl Derivatives
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Scientific Rationale The synthesis of aminomethyl-substi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Scientific Rationale
The synthesis of aminomethyl-substituted heteroaromatics is a cornerstone in the development of kinase inhibitors, anti-infectives, and CNS-active pharmacophores. The compound 8-bromoquinoxaline-6-carbonitrile [1] presents a classic chemoselectivity challenge in organic synthesis: reducing a functional group (nitrile to primary amine) while preserving both a highly reactive reducible heteroaromatic system (the pyrazine ring of the quinoxaline) and a labile halogen (the aryl bromide, prone to hydrodehalogenation).
Standard catalytic hydrogenation (e.g.,
Pd/C
with
H2
) inevitably leads to hydrodehalogenation of the aryl bromide and partial reduction of the quinoxaline to a tetrahydroquinoxaline derivative. Strong hydride donors like
LiAlH4
lack the necessary subtlety, often attacking the electron-deficient heterocyclic core.
To achieve absolute chemoselectivity, this protocol utilizes the Cobalt Boride (
Co2B
) mediated reduction —a system generated in situ from Cobalt(II) chloride and Sodium borohydride (
NaBH4
)[2]. This transition-metal-assisted hydride reduction provides a highly specific, room-temperature methodology to selectively reduce the nitrile group while leaving the aryl bromide and quinoxaline core completely intact[3].
Mechanistic Causality: Why
CoCl2/NaBH4
?
As demonstrated in seminal mechanistic studies by [2], the addition of
NaBH4
to
CoCl2
in methanol does not merely enhance the hydride's nucleophilicity. Instead, it generates a finely divided, black precipitate of cobalt boride (
Co2B
). This heterogeneous surface acts as a highly specific catalytic template. The nitrogen atom of the nitrile strongly coordinates to the empty d-orbitals of the cobalt surface, activating the adjacent carbon for rapid hydride transfer from the solution. Because aryl bromides and isolated pyrazine rings lack this specific, strong coordination modality under these mild conditions, they are ignored by the catalyst, resulting in pristine chemoselectivity.
Quantitative Data: Chemoselectivity Profiles
The table below summarizes the causality behind reagent selection by comparing the quantitative outcomes of various reducing agents on the 8-bromoquinoxaline-6-carbonitrile scaffold.
Reducing Agent
Nitrile Reduction
Aryl Bromide Integrity
Quinoxaline Ring Integrity
Overall Chemoselectivity
CoCl2
/
NaBH4
Quantitative
Preserved (>95%)
Preserved (>95%)
Excellent (Method of Choice)
BH3⋅THF
Moderate-Good
Preserved
Preserved
Good (Requires harsh reflux)
Pd/C+H2
Quantitative
Cleaved (Dehalogenation)
Partially Reduced
Poor
LiAlH4
Quantitative
Partially Cleaved
Reduced
Very Poor
Reaction Workflow & Pathway
Caption: Workflow for the chemoselective reduction of 8-bromoquinoxaline-6-carbonitrile using CoCl2/NaBH4.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system . Visual cues (color changes and gas evolution) are explicitly noted so the scientist can verify the success of the catalytic generation in real-time.
Step 1: Substrate & Precursor Dissolution
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromoquinoxaline-6-carbonitrile (5.0 mmol) and
CoCl2⋅6H2O
(5.0 mmol) in 50 mL of anhydrous methanol.
Causality: Methanol is strictly required as it acts as a proton source for the reduction intermediate. The solution will appear deep pink/purple, indicative of solvated
Co2+
ions.
Step 2: Temperature Control
Cool the reaction flask to 0 °C using an ice-water bath.
Causality: The subsequent addition of
NaBH4
is highly exothermic. Cooling prevents solvent boil-off and suppresses any non-specific thermal degradation of the quinoxaline ring.
Validation Checkpoint: Upon the first addition of
NaBH4
, the pink solution must immediately turn pitch black , accompanied by vigorous effervescence (
H2
gas). This visual confirmation proves the successful in situ generation of the active
Co2B
catalyst[2]. If the solution remains pink or brown, the
NaBH4
has degraded and must be replaced.
Step 4: Reaction Propagation
Remove the ice bath and allow the heterogeneous black suspension to stir at room temperature for 2 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Eluent: 5% MeOH in DCM).
Step 5: Amine Decomplexation (Critical Workup)
Once the starting material is consumed, quench the reaction by adding 30 mL of 3M aqueous
NH4OH
and stir for 15 minutes.
Causality: Primary amines form highly stable coordination complexes with cobalt. Attempting to extract the product without ammonia will result in massive yield losses. The excess ammonia displaces the (8-bromoquinoxalin-6-yl)methanamine from the cobalt matrix, solubilizing the metal as a water-soluble cobalt-ammine complex.
Step 6: Extraction and Isolation
Filter the mixture through a pad of Celite to remove insoluble boron/cobalt salts, washing the pad with Ethyl Acetate (EtOAc). Transfer the filtrate to a separatory funnel, extract the aqueous layer with EtOAc (
3×50
mL), wash the combined organic layers with brine, and dry over anhydrous
Na2SO4
. Concentrate in vacuo to afford the crude (8-bromoquinoxalin-6-yl)methanamine, which can be used directly or purified via reverse-phase chromatography.
Title: Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions
Source: Journal of the American Chemical Society (Osby et al., 1986)
URL: [Link]
Title: Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis
Source: Journal of Organometallic Chemistry (Periasamy & Thirumalaikumar, 2000)
URL: [Link]
Improving reaction yields for 8-Bromoquinoxaline-6-carbonitrile synthesis
Welcome to the technical support resource for the synthesis of 8-Bromoquinoxaline-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of 8-Bromoquinoxaline-6-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The information herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Synthetic Strategy Overview
The synthesis of 8-Bromoquinoxaline-6-carbonitrile is most effectively approached via a nucleophilic aromatic substitution (SNAr) reaction on a suitable quinoxaline precursor. The electron-deficient nature of the quinoxaline ring system facilitates the displacement of a halide by a nucleophile, particularly at the C-2 and C-3 positions, but also on the fused benzene ring if activated appropriately.[1][2] A robust and logical pathway begins with a readily available precursor, 6,8-dibromoquinoxaline, followed by a selective cyanation reaction. This strategy is advantageous as it leverages a common quinoxaline core and introduces the critical nitrile functionality in a controlled manner.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 8-Bromoquinoxaline-6-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield in this synthesis?
A1: The selective cyanation of 6,8-dibromoquinoxaline is the most critical step. Precise control over reaction temperature and time is paramount to maximize the yield of the desired mono-cyano product while minimizing the formation of the di-cyano byproduct and thermal decomposition.[3]
Q2: Why is Copper(I) Cyanide (CuCN) typically used for the cyanation step instead of other cyanide sources?
A2: Copper(I) cyanide is a preferred reagent for aromatic cyanation (a Rosenmund-von Braun reaction) for several reasons. It is less acutely toxic and more stable than alkali metal cyanides. Mechanistically, the copper(I) center coordinates to the nitrogen of the quinoxaline ring, activating the C-6 position for nucleophilic attack by the cyanide anion, which is also delivered by the copper complex. This leads to a more controlled and often higher-yielding reaction compared to using salts like NaCN or KCN alone, which require harsher conditions and may produce more side products.[3]
Q3: What are the most common byproducts I should anticipate?
A3: The most prevalent byproducts include unreacted 6,8-dibromoquinoxaline, the over-reacted 6,8-dicyanoquinoxaline, and potentially a small amount of 6-bromo-8-hydroxyquinoxaline if water is present in the reaction mixture at high temperatures. Additionally, oxidation of the starting diamine in the initial step can lead to colored impurities that persist through the synthesis.[4]
Q4: Is it necessary to purify the 6,8-dibromoquinoxaline intermediate before the cyanation step?
A4: Absolutely. It is highly recommended to isolate and purify the 6,8-dibromoquinoxaline intermediate. Impurities from the initial condensation reaction, such as partially reacted materials or oxidation byproducts, can interfere with the catalytic activity of the copper cyanide complex, leading to lower yields and a more complex purification of the final product.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Minimizing debromination side reactions in quinoxaline coupling
A Guide to Minimizing Debromination Side Reactions for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: I'm observing a significant amount of the debrominated quinoxaline...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Debromination Side Reactions for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the debrominated quinoxaline byproduct in my coupling reaction. What is the primary cause of this side reaction?
A1: The formation of a debrominated (or hydrodehalogenated) product, where the bromine atom is replaced by a hydrogen atom, is a frequent challenge in palladium-catalyzed cross-coupling reactions.[1][2] The root cause is typically the formation of a palladium-hydride (Pd-H) species, which intercepts the catalytic cycle.[1] Instead of the desired cross-coupling pathway, the Pd-H species can participate in a competing catalytic cycle that leads to the undesired debrominated product.[1] Sources of the hydride can include solvents (like alcohols), water, or even certain bases.[1][3]
Q2: How does the choice of base influence the extent of debromination?
A2: The base is a critical factor and one of the most common culprits in promoting debromination.[2] Strong, nucleophilic bases such as sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can facilitate the formation of Pd-H species, leading to increased hydrodehalogenation.[1]
To mitigate this, switching to a milder or sterically hindered base is highly recommended.[1] Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective in promoting the desired coupling while minimizing the formation of the debrominated side product.[1] For particularly sensitive substrates, cesium fluoride (CsF) has also been reported to be effective.[2]
Q3: My reaction is still producing the debrominated byproduct even after changing the base. What other reaction parameters should I investigate?
A3: If debromination persists, a systematic optimization of other reaction parameters is necessary. Here are key areas to focus on:
Reaction Temperature: High reaction temperatures can lead to the thermal decomposition of solvents, ligands, or other reagents, which can generate hydride sources.[1] It is advisable to run the reaction at the lowest effective temperature that allows for a reasonable reaction rate. A temperature screening experiment, starting at a lower temperature (e.g., 40-60 °C) and gradually increasing it, can help identify the optimal balance.[1]
Catalyst and Ligand System: The choice of palladium catalyst and ligand significantly influences the relative rates of the desired cross-coupling versus the undesired debromination.[2] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can stabilize the palladium center and accelerate the reductive elimination step of the desired coupling pathway, making it more competitive against debromination.[4][5]
Solvent Choice: Protic solvents like alcohols and water can act as hydride donors.[1][2] Whenever possible, using anhydrous, aprotic solvents such as THF, dioxane, or toluene is recommended to minimize the source of protons and hydrides.[3]
Troubleshooting Guide: A Systematic Approach
If you are encountering significant debromination, a logical, step-by-step approach to troubleshooting is crucial. The following workflow can help you systematically address the issue.
Caption: Competing catalytic cycles in quinoxaline coupling.
Data-Driven Recommendations
The following table summarizes the recommended starting points for optimizing your reaction to minimize debromination, based on literature and field experience.
Parameter
Standard Condition (Prone to Debromination)
Recommended Modification
Rationale
Base
NaOtBu, NaOH, K₂CO₃ (in protic solvent)
K₃PO₄, Cs₂CO₃, CsF, K₂CO₃ (in aprotic solvent)
Milder, non-nucleophilic bases are less likely to generate Pd-H species. [1][2]
Temperature
> 100 °C
40 - 80 °C (or lowest effective temperature)
Reduces thermal decomposition of reagents that can act as hydride sources. [1]
Solvent
Alcohols (e.g., tBuOH), H₂O
Anhydrous THF, Dioxane, Toluene, DMF
Aprotic solvents minimize the availability of potential hydride donors. [2]
Accelerates the desired cross-coupling pathway, making it more competitive. [2]
Experimental Protocol: General Procedure for Minimizing Debromination in Suzuki-Miyaura Coupling of Bromoquinoxalines
This protocol provides a robust starting point for your optimization efforts.
Reagent Preparation:
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromoquinoxaline (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a mild base such as K₃PO₄ (2.0-3.0 eq.).
[1]2. Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen bulky phosphine ligand (e.g., SPhos, 4 mol%).
[1]3. Ensure all solid reagents are free-flowing and dry.
Reaction Setup and Execution:
Evacuate and backfill the flask with an inert gas three times to ensure the removal of oxygen.
Add anhydrous, degassed aprotic solvent (e.g., toluene or dioxane) via syringe.
Stir the mixture at a reduced temperature (e.g., start at 50 °C) and monitor the reaction progress by TLC or LC-MS every hour.
[1]4. If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.
[1]
Work-up and Analysis:
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).
[1]3. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
[1]4. Analyze the crude product by ¹H NMR to quantify the ratio of the desired coupled product to the debrominated quinoxaline.
[1]
By implementing these informed strategies and adopting a systematic approach to troubleshooting, you can significantly minimize debromination side reactions, leading to higher yields of your desired functionalized quinoxaline products and simplifying downstream purification efforts.
References
BenchChem. (2025).
BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles.
Technical Support Center: Optimizing Catalyst Loading for 8-Bromoquinoxaline-6-carbonitrile Reactions
Welcome to the technical support center for optimizing reactions with 8-Bromoquinoxaline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing reactions with 8-Bromoquinoxaline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying causality and field-proven insights to empower you to troubleshoot and optimize your experiments effectively. The quinoxaline scaffold presents unique challenges due to the coordinating nature of its nitrogen atoms; this guide will help you navigate these complexities to achieve high-yield, high-purity results.
Core Principles: Why Catalyst Loading is a Critical Parameter
Optimizing catalyst loading is a crucial exercise in balancing reaction efficiency, cost, and purity. For a substrate like 8-Bromoquinoxaline-6-carbonitrile, this is particularly true. The two nitrogen atoms of the quinoxaline ring can act as ligands, potentially coordinating to the palladium center and leading to catalyst inhibition or the formation of inactive complexes.[1] This inherent challenge necessitates a carefully considered approach to the amount of catalyst used.
Too Low Loading: Insufficient catalyst can lead to slow or stalled reactions, where the catalytic species deactivates before the starting material is fully consumed. This often manifests as low conversion rates and a reaction mixture containing significant unreacted starting material.
Too High Loading: While tempting to drive a reaction to completion, excessive catalyst loading is not only uneconomical but can also be detrimental. Higher concentrations of palladium can increase the rate of side reactions, such as the formation of homo-coupled byproducts.[2] Furthermore, it increases the burden of downstream purification to remove residual palladium, a critical concern in pharmaceutical development.
The "optimal" loading is therefore the lowest amount of catalyst required to achieve the desired conversion and yield within a practical timeframe, while minimizing side product formation.
This section addresses common issues encountered during the functionalization of 8-Bromoquinoxaline-6-carbonitrile via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Q1: My reaction has stalled with significant starting material remaining. What's the first thing I should suspect?
A: The primary suspect is catalyst deactivation. A classic sign of this is the formation of a black precipitate, commonly known as "palladium black".[3] This indicates that the active, soluble Pd(0) catalyst has agglomerated into an inactive metallic form.
Causality: The quinoxaline substrate itself can contribute to deactivation by coordinating to the palladium center.[4] Additionally, impurities in reagents or solvents, particularly oxygen, can oxidize the active Pd(0) catalyst.[3] If your initial catalyst loading is too low, the catalyst may fully decompose before the reaction reaches completion.
Troubleshooting Steps:
Ensure a Rigorously Inert Atmosphere: De-gas your solvents thoroughly (e.g., via freeze-pump-thaw or by bubbling with argon for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[2][3]
Evaluate Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sterically shield the palladium center, preventing coordination by the quinoxaline nitrogens and stabilizing the active catalyst.[2][4]
Incrementally Increase Catalyst Loading: If conditions are pristine, consider a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) in your next attempt.
Q2: I'm observing a significant amount of debrominated byproduct (Quinoxaline-6-carbonitrile). How is this related to my catalyst system?
A: The formation of a debrominated product via hydrodehalogenation is a common side reaction.[1][5] It can be promoted by several factors within your catalytic system and reaction conditions.
Causality: This side reaction can be influenced by the choice of base, the presence of protic impurities (like water), and high reaction temperatures.[5] An inefficient catalyst or a catalytic cycle that is slowed down (perhaps by low active catalyst concentration) can increase the lifetime of intermediates that are susceptible to protonolysis, leading to the debrominated byproduct.
Troubleshooting Steps:
Optimize the Base: Very strong bases can sometimes promote hydrodehalogenation. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.[5]
Control Protic Sources: While some Suzuki reactions require water as a co-solvent, excessive amounts can be detrimental.[5] If running an anhydrous reaction, ensure all solvents and reagents are rigorously dried.
Lower the Reaction Temperature: High temperatures can accelerate debromination.[5] Try running the reaction at a lower temperature for a longer period.
Re-evaluate Catalyst/Ligand System: A more active and stable catalyst system can accelerate the desired cross-coupling pathway, outcompeting the debromination side reaction.
Q3: My primary impurity is a homo-coupled dimer of my boronic acid (in a Suzuki coupling). How can I minimize this?
A: Homo-coupling is a frequent side reaction, especially in Suzuki-Miyaura couplings. It is often exacerbated by the presence of oxygen.[4]
Causality: Dissolved oxygen can promote the oxidative homo-coupling of the organoboron reagent.[2] While not a direct function of catalyst loading, an inefficient cross-coupling process allows this competing reaction to become more significant. If the desired reaction is sluggish, homo-coupling can become the dominant pathway.
Troubleshooting Steps:
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly de-gassed before the addition of the catalyst.[4]
Optimize Catalyst System: A more active catalyst that promotes efficient oxidative addition and reductive elimination can favor the desired cross-coupling over the homo-coupling pathway.[2] This might mean screening different ligands to find one that accelerates your specific transformation.
Avoid High Temperatures: Elevated temperatures can sometimes favor homo-coupling.[2] Consider if a more active catalyst system would allow you to run the reaction at a lower temperature.
Q4: How do I systematically determine the optimal catalyst loading for a new 8-Bromoquinoxaline-6-carbonitrile reaction?
A: A systematic screening experiment is the most robust approach. The goal is to identify the lowest catalyst concentration that provides a high yield of pure product in a reasonable time. Lowering the catalyst amount can sometimes make competing reactions more prominent, so it's a careful balance.[6]
Approach: Set up a series of parallel reactions where only the catalyst loading is varied. All other parameters—substrate concentration, reagent stoichiometry, base, solvent, temperature, and reaction time—must be held constant.
Recommendation: Start with a loading that is common in the literature for similar couplings (e.g., 1.5 mol%). Then, run reactions at systematically lower concentrations (e.g., 1.0 mol%, 0.5 mol%, 0.2 mol%, and 0.1 mol%). Analyze the yield and purity of each reaction to find the point of diminishing returns. This process is detailed in the experimental protocol below.
Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities.
Reaction Setup: To each of five separate, oven-dried reaction vials, add 8-Bromoquinoxaline-6-carbonitrile, the arylboronic acid, and the base.
Inerting: Seal each vial and purge with inert gas for 10-15 minutes.
Catalyst Addition: Using a microsyringe, add the calculated volume of the catalyst/ligand stock solution to each vial to achieve the target catalyst loadings (e.g., 1.5, 1.0, 0.5, 0.2, 0.1 mol%).
Solvent Addition: Add the remaining degassed solvent to each vial to bring them all to the same final concentration.
Reaction: Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 100 °C). Stir for a predetermined time (e.g., 12 hours).
Analysis: After cooling, take an aliquot from each reaction mixture. Dilute and analyze by LC-MS to determine the conversion, product yield, and impurity profile. Compare the results to identify the optimal loading.
Data Presentation & Visualization
Table 1: Representative Results from a Catalyst Loading Screen
Catalyst Loading (mol%)
Conversion (%)
Product Yield (%)
Purity by LCMS (%)
Key Byproducts Observed
1.5
>99
94
96
Minor Homo-coupling
1.0
>99
95
98
Trace Homo-coupling
0.5
98
92
98
Trace Homo-coupling
0.2
85
78
95
Unreacted SM, Debromination
0.1
60
52
88
Unreacted SM, Debromination
This is example data. Your results may vary.
From this representative data, a catalyst loading of 0.5-1.0 mol% appears optimal, providing excellent yield and purity. Below 0.5 mol%, the reaction becomes incomplete, and side reactions like debromination become more prevalent.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and addressing common issues in these reactions.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
BenchChem. (2025). Technical Support Center: Minimizing Homo-coupling in Palladium-Catalyzed Reactions of Quinoxalines.
BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
ResearchGate. (n.d.). Optimisation of the catalyst loading.
BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
ResearchGate. (n.d.). Optimization of catalyst loading in the synthesis of 6a.
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
BenchChem. (2025). Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions.
Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis.
ResearchGate. (n.d.). A simplified workflow of the catalyst screening.
BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile.
Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Cyano-Quinoxalines
Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering chemoselectivity issues—specifically, the unintended hydrolysis of n...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering chemoselectivity issues—specifically, the unintended hydrolysis of nitrile (-CN) groups—during the palladium-catalyzed Suzuki-Miyaura cross-coupling of quinoxaline scaffolds.
Below, you will find mechanistic deep-dives, diagnostic workflows, and self-validating protocols designed to preserve sensitive cyano groups while driving your cross-coupling to completion.
Part 1: Mechanistic Insights & Causality (FAQ)
Q1: Why does my cyano-quinoxaline substrate undergo nitrile hydrolysis during standard Suzuki coupling?A1: The hydrolysis of nitriles to carboxylic acids under basic conditions proceeds through a highly stable amide intermediate[1]. Standard Suzuki-Miyaura protocols rely on aqueous inorganic bases (e.g.,
Na2CO3
or
K2CO3
in water/dioxane mixtures) and elevated temperatures to facilitate the transmetalation step.
The quinoxaline core exacerbates this issue. The two pyrazine nitrogens in the quinoxaline ring are strongly electron-withdrawing. Through inductive and resonance effects, they increase the partial positive charge (
δ+
) on the nitrile carbon. This heightened electrophilicity drastically lowers the activation energy required for nucleophilic attack by hydroxide ions (
OH−
), leading to rapid, premature nitrile hydrolysis before the cross-coupling can complete[2].
Q2: Can I simply lower the reaction temperature to prevent hydrolysis?A2: Lowering the temperature suppresses hydrolysis, but quinoxalines are notoriously sluggish electrophiles. Dropping the temperature with traditional catalysts like
Pd(PPh3)4
will stall the oxidative addition step, resulting in unreacted starting material. To successfully lower the temperature (e.g., to 40 °C), you must pair the milder conditions with highly active, sterically demanding precatalysts (such as Buchwald XPhos Pd G3 or G4) that accelerate the catalytic cycle at room temperature or under mild heating[3].
Q3: Why are fluoride salts recommended as an alternative base?A3: Fluoride (
F−
) is a hard Lewis base with a high affinity for the empty p-orbital of the boron atom, forming a reactive fluoroborate intermediate that readily undergoes transmetalation with the Pd(II) complex. Crucially, in anhydrous, aprotic solvents, fluoride is an exceptionally poor nucleophile for carbon centers. Therefore, it activates the boronic acid for coupling without attacking the sensitive nitrile carbon, preserving the functional group entirely[4].
Part 2: Diagnostic Workflow
Use the following decision tree to troubleshoot and optimize your reaction conditions based on your LC-MS or TLC analytical results.
Diagnostic workflow for mitigating nitrile hydrolysis in Suzuki couplings.
Part 3: Quantitative Optimization Data
The following matrix summarizes the causality between base/solvent selection, nitrile survival, and overall coupling efficiency for cyano-quinoxaline substrates.
To guarantee the integrity of the nitrile group, we recommend the Anhydrous Fluoride-Enhanced Suzuki-Miyaura Protocol . This methodology is engineered as a self-validating system: built-in analytical checkpoints ensure that any deviation from anhydrous conditions is caught before the substrate is destroyed.
Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar under vacuum, then backfill with dry Argon.
Causality: Even trace atmospheric moisture can act as a nucleophile at elevated temperatures.
Validation: Perform a Karl Fischer titration on your 1,4-Dioxane. Do not proceed unless
H2O
< 50 ppm.
Step 2: Reagent Loading & Degassing
Inside a glovebox (or using standard Schlenk techniques), add the halo-quinoxaline-carbonitrile, boronic ester, XPhos Pd G3, and anhydrous CsF to the reaction vessel.
Add the anhydrous 1,4-Dioxane to achieve a 0.2 M concentration.
Seal the vessel and sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, preventing oxidative deactivation of the electron-rich phosphine ligand.
Heat the reaction mixture to 60 °C in a pre-heated oil bath or heating block.
Causality: The high reactivity of the XPhos Pd G3 precatalyst allows the oxidative addition to occur at 60 °C instead of the traditional 90-100 °C, drastically reducing the thermal energy available for side reactions.
Validation: At the 2-hour mark, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. Validate success by confirming the presence of the desired product mass and the strict absence of the M+18 (amide) or M+19 (carboxylic acid) mass peaks.
Step 4: Neutral Workup (Validation Checkpoint 3)
Upon complete consumption of the starting material (typically 4-6 hours), cool the reaction to room temperature.
Dilute the mixture with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic fluoride salts.
Causality: Standard basic or acidic aqueous workups can hydrolyze the surviving nitrile during the extraction phase.
Validation: Wash the organic layer with a pH 7.0 phosphate buffer. Test the aqueous layer with pH paper to validate that the extraction environment remains strictly neutral (pH 7.0-7.5) .
Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography.
Part 5: References
Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki-Miyaura Coupling of Immunomodulatory Imide Drug Derivatives
Source: PubMed (nih.gov)
URL:[Link]
Technical Support Center: Recrystallization of 8-Bromoquinoxaline-6-carbonitrile
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the recrystallization of 8-Bromoquinoxaline-6-carbonitrile. As a complex heterocyclic mole...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the recrystallization of 8-Bromoquinoxaline-6-carbonitrile. As a complex heterocyclic molecule, its purification can present unique challenges. This document offers a structured approach to developing a robust recrystallization protocol and troubleshooting common issues, ensuring the attainment of high-purity material essential for downstream applications.
Troubleshooting Guide
Researchers may encounter several common issues during the recrystallization of 8-Bromoquinoxaline-6-carbonitrile. This section provides a systematic approach to identifying and resolving these challenges.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Description: Upon cooling the hot, saturated solution, the compound separates as an oily liquid rather than forming solid crystals.
Potential Causes & Solutions:
High Solute Concentration or Rapid Cooling: The solution may be supersaturated, or the cooling rate is too fast, preventing the ordered arrangement of molecules into a crystal lattice.[1][2]
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly reduce the saturation.[1][3] Allow the solution to cool much more slowly. This can be achieved by placing the flask in a warm water bath or insulating it with glass wool to slow heat loss.[2][4]
Low Melting Point of the Compound Relative to the Solvent's Boiling Point: If the compound's melting point is below the boiling point of the solvent, it will melt in the hot solution and separate as a liquid upon cooling.[2]
Solution: Select a solvent or a solvent system with a lower boiling point.
Presence of Impurities: Impurities can depress the melting point of the solute and interfere with crystal lattice formation.[2]
Solution: If the solution is colored, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by a hot filtration step.[5]
Issue 2: No Crystals Form Upon Cooling
Description: The solution remains clear even after prolonged cooling, with no crystal formation.
Potential Causes & Solutions:
Excessive Solvent: This is the most frequent reason for crystallization failure.[2] The solution is not saturated at the lower temperature.
Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent.[2] Once the volume is reduced, allow it to cool again.
Supersaturation: The solution may be supersaturated, where the solute remains dissolved beyond its normal saturation point.[2][6]
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[1][5] The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]
Solution 2: Seeding: If available, add a tiny "seed" crystal of pure 8-Bromoquinoxaline-6-carbonitrile to the cooled solution to initiate crystallization.[6]
Inappropriate Solvent: The chosen solvent may have poor solubility characteristics for this specific compound (i.e., the compound is too soluble at all temperatures).
Solution: A systematic solvent screening is required. Refer to the Experimental Protocol: Solvent System Selection section below.
Issue 3: Very Low Recovery of Crystalline Material
Description: Only a small amount of product crystallizes out from the solution.
Potential Causes & Solutions:
Too Much Solvent: Similar to the failure of crystals to form, using an excessive amount of solvent will keep a significant portion of the compound dissolved in the mother liquor.[6]
Solution: Concentrate the mother liquor by evaporation and cool it again to recover more product. Be aware that this second crop of crystals may be less pure.
Premature Crystallization During Hot Filtration: If insoluble impurities were present and a hot filtration was performed, the product may have started to crystallize in the filter funnel.
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a fluted filter paper to speed up the filtration process. If crystallization occurs, redissolve the material in the funnel with a small amount of hot solvent.
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble.[6]
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 8-Bromoquinoxaline-6-carbonitrile?
An ideal solvent should exhibit the following properties[7][8][9]:
High solubility at elevated temperatures and low solubility at room or lower temperatures. This temperature-dependent solubility is crucial for good recovery.[10]
Inertness: The solvent must not react with the 8-Bromoquinoxaline-6-carbonitrile.[7][9]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[7][9]
Appropriate Boiling Point: The boiling point should be high enough to provide a significant solubility differential but not so high that it poses a risk of "oiling out."[2]
Dissolves Impurities Well at All Temperatures or Not at All: This allows for the separation of impurities either by keeping them in the mother liquor or by removing them via hot filtration.[8]
Q2: How do I choose a starting solvent for screening?
Considering the structure of 8-Bromoquinoxaline-6-carbonitrile (a moderately polar aromatic, heterocyclic nitrile), a range of solvents with varying polarities should be tested. Good starting points would be:
Alcohols: Ethanol, Methanol, Isopropanol
Esters: Ethyl acetate
Ketones: Acetone
Halogenated Solvents: Dichloromethane (use with caution due to its high volatility)
Aromatic Hydrocarbons: Toluene
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective.[1] For similar heterocyclic compounds, an ethyl acetate/hexane mixture has been used successfully.[11]
Q3: What is a mixed solvent system and when should I use it?
A mixed solvent system is employed when a single solvent does not provide the ideal solubility characteristics.[1] The process involves dissolving the compound in a minimum amount of a hot "good" solvent, followed by the dropwise addition of a hot "poor" solvent until the solution becomes slightly turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. This technique is particularly useful for fine-tuning the solubility profile.
Q4: How can I assess the purity of my recrystallized 8-Bromoquinoxaline-6-carbonitrile?
Several methods can be used to assess purity:
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
Spectroscopic Techniques: NMR, IR, and Mass Spectrometry can confirm the identity and purity of the compound.
Experimental Protocol: Solvent System Selection for 8-Bromoquinoxaline-6-carbonitrile
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent.
Materials:
Crude 8-Bromoquinoxaline-6-carbonitrile
A selection of potential solvents (e.g., ethanol, ethyl acetate, toluene, acetone, hexane, water)
Small test tubes
Heating block or water bath
Glass stirring rods
Procedure:
Initial Solubility Testing (Room Temperature):
Place approximately 20-30 mg of the crude compound into separate test tubes.
Add a potential solvent dropwise (starting with ~0.5 mL) to each test tube.
Stir or gently agitate the mixture.
Observe and record the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.[8]
Hot Solubility Testing:
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a heating block or water bath to the boiling point of the solvent.
Continue to add the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent required.
An ideal solvent will dissolve the compound completely at its boiling point in a reasonable volume.[6]
Crystallization upon Cooling:
Once a saturated solution is obtained at high temperature, allow the test tube to cool slowly to room temperature.
If crystallization does not occur, try inducing it by scratching the inside of the test tube with a glass rod.[6]
After reaching room temperature, place the test tube in an ice-water bath to maximize crystal formation.[4]
Observe and record the quantity and quality of the crystals formed.
Data Interpretation:
Solvent
Solubility at Room Temp.
Solubility at Boiling Point
Crystal Formation on Cooling
Assessment
Example A
Insoluble
Soluble with minimal solvent
Abundant, well-formed crystals
Good Candidate
Example B
Soluble
-
-
Unsuitable
Example C
Insoluble
Insoluble
-
Unsuitable
Example D
Sparingly Soluble
Soluble
Poor crystal formation
Potential for mixed solvent
Visualizing the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in a typical recrystallization experiment.
Caption: A flowchart of the recrystallization process.
Troubleshooting Logic
This diagram outlines the logical steps to take when encountering common recrystallization problems.
Caption: Troubleshooting logic for common recrystallization issues.
Technical Support Center: Advanced Functionalization of 8-Bromoquinoxaline-6-carbonitrile
Welcome to the Technical Support Center for the functionalization of 8-bromoquinoxaline-6-carbonitrile. This highly functionalized heterocyclic building block presents unique regioselectivity challenges due to the compet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the functionalization of 8-bromoquinoxaline-6-carbonitrile. This highly functionalized heterocyclic building block presents unique regioselectivity challenges due to the competing electronic and steric influences of its substituents. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve precise regiocontrol in your syntheses.
Electronic Topology & Regioselectivity Mapping
Understanding the electronic landscape of 8-bromoquinoxaline-6-carbonitrile is the first step in predicting its reactivity. The quinoxaline core is inherently electron-deficient. The C6-cyano group exerts a strong inductive (-I) and resonance (-M) pull, severely depleting electron density from the fused benzene ring and the pyrazine ring.
C8-Bromo Position : Activated for oxidative addition in Pd-catalyzed cross-coupling. However, Nucleophilic Aromatic Substitution (SNAr) is sluggish here because the C6-cyano group is meta to C8, offering only inductive activation rather than stabilizing the Meisenheimer complex via resonance[1].
C2/C3 Positions : Highly susceptible to Minisci-type radical additions and Nucleophilic Aromatic Substitution of Hydrogen (ONSH) due to the combined electron-withdrawing effects of the pyrazine nitrogens and the C6-cyano group[2].
Regioselectivity map of 8-bromoquinoxaline-6-carbonitrile under various reaction conditions.
Troubleshooting Guide: Transition-Metal Cross-Coupling at C8
The Issue: Researchers frequently report poor yields, stalled reactions, or high levels of protodehalogenation when attempting Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at the C8 position.
The Causality: The N1 nitrogen of the quinoxaline core is highly Lewis basic. During the catalytic cycle, the Pd(0) or Pd(II) intermediate can coordinate to N1 instead of undergoing oxidative addition at the C8-Br bond. This forms a stable, unreactive palladacycle, effectively poisoning the catalyst and promoting off-target protodehalogenation[3].
The Solution: The choice of ligand is critical. Monodentate ligands (like PPh
3
) fail to provide enough steric bulk to prevent N1 coordination. By employing bidentate ligands with a large bite angle (e.g., dppf or Xantphos), the palladium center is sterically forced away from the N1 lone pair, ensuring selective oxidative addition into the C8-Br bond.
Quantitative Data: Ligand Bite Angle vs. C8-Coupling Efficiency
Ligand
Bite Angle (°)
C8-Coupling Yield (%)
Dehalogenation (%)
Mechanistic Causality
PPh
3
0 (Monodentate)
15%
65%
Pd coordinates to N1, leading to protodehalogenation.
BINAP
92.7
45%
30%
Moderate bite angle; incomplete suppression of N1 coordination.
dppf
99.1
82%
<5%
Large bite angle forces Pd away from N1, promoting C-Br oxidative addition.
Xantphos
108
89%
<2%
Optimal steric bulk completely shields Pd from pyrazine nitrogens.
Self-Validating Protocol: Regioselective Suzuki-Miyaura Coupling at C8
Preparation : In an oven-dried Schlenk flask under argon, combine 8-bromoquinoxaline-6-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd
2
(dba)
3
(0.05 equiv), and Xantphos (0.1 equiv).
Solvent & Base : Add degassed 1,4-dioxane (0.1 M) and an aqueous solution of K
3
PO
4
(2.0 equiv, 1.0 M). Causality: K
3
PO
4
is a mild, bulky base that facilitates transmetalation without hydrolyzing the sensitive C6-cyano group.
Reaction : Heat the mixture to 90 °C for 4 hours.
Validation Check : Monitor via LCMS. The presence of the
[M+H]+
peak corresponding to the cross-coupled product—without the
[M−Br+H]+
(dehalogenated) peak—validates that Xantphos has successfully prevented N1-Pd coordination. Proceed to workup only when the starting material is consumed.
Workup : Filter through a pad of Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Troubleshooting Guide: Minisci C-H Functionalization at C2/C3
The Issue: When attempting radical alkylation (Minisci reaction) on the pyrazine ring, users often observe a mixture of C2 and C3 substituted products, or unwanted functionalization at the benzene ring.
The Causality: Minisci reactions proceed via the addition of nucleophilic carbon-centered radicals to protonated, electron-deficient heteroarenes[4]. While the C6-cyano group makes the entire system electron-deficient, protonation of the pyrazine nitrogens (N1 and N4) directs the radical attack to the adjacent C2 and C3 positions. The regioselectivity between C2 and C3 depends entirely on which nitrogen is protonated[5]. The bulky 8-bromo group sterically hinders the protonation of N1, making N4 the thermodynamically and kinetically favored site for protonation.
The Solution: Use a bulky acid (like Trifluoroacetic acid, TFA) to maximize the steric discrimination between N1 and N4. This ensures selective protonation at N4, directing the radical exclusively to the C3 position.
Steric control of N-protonation dictates C3-regioselectivity in the Minisci reaction.
Radical Generation : Dissolve 8-bromoquinoxaline-6-carbonitrile (1.0 equiv) and the alkyl carboxylic acid (3.0 equiv, radical precursor) in a 1:1 mixture of DCM and water.
Protonation : Add TFA (2.0 equiv) dropwise at 0 °C. Causality: TFA selectively protonates N4 due to the steric shielding of N1 by the 8-bromo group, activating the C3 position for nucleophilic radical attack.
Oxidation : Add AgNO
3
(0.2 equiv) and ammonium persulfate (APS, 2.5 equiv). Stir at 40 °C for 12 hours.
Validation Check : Perform a mini-workup of a 0.1 mL aliquot and run a crude
1
H-NMR. The disappearance of the C3-proton singlet (typically around 8.9 ppm) and the retention of the C2-proton singlet confirms absolute C3-regioselectivity.
Workup : Neutralize with saturated NaHCO
3
, extract with DCM, and purify via column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I perform a direct Nucleophilic Aromatic Substitution (SNAr) on the 8-bromo position without a Palladium catalyst?A: It is highly challenging and generally not recommended. While quinoxalines readily undergo SNAr at the C2 and C3 positions when halogens are present[6], the 8-bromo position is situated on the fused benzene ring. The C6-cyano group is meta to the C8 position, meaning it can only activate the C-Br bond via inductive effects (-I), not through resonance stabilization of the requisite Meisenheimer intermediate[1]. Forcing the reaction with high temperatures and strong nucleophiles (e.g., alkoxides or amines) typically results in off-target Oxidative Nucleophilic Substitution of Hydrogen (ONSH) at the unsubstituted C2/C3 positions, or degradation of the cyano group. Always use Pd-catalysis for C8 substitution.
Q: How do I selectively functionalize the cyano group without causing oxidative addition into the C8-Br bond?A: To modify the C6-carbonitrile while preserving the C8-bromide, avoid transition metals that readily undergo oxidative addition into aryl bromides (e.g., Pd, Ni, Cu). For reduction to the aldehyde, use DIBAL-H at strictly -78 °C; the low temperature kinetically favors nitrile reduction over halogen-metal exchange. For hydration to the primary amide, use the Parkins catalyst (a Platinum-based complex) or simple basic hydrolysis (NaOH/H
2
O
2
) at room temperature, which are chemoselective for the nitrile and will leave the aryl bromide intact.
References
Title : A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline[2]
Source : ACS Publications (The Journal of Organic Chemistry)
URL :
Title : Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks[5]
Source : ChemRxiv
URL :
Title : Recent Advances in Minisci-Type Reactions[4]
Source : SciSpace
URL :
Title : Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics[3]
Source : ACS Publications (Journal of Medicinal Chemistry)
URL :
Title : Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quoxaline Ring[6]
Source : Benchchem
URL :
Title : 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade[1]
Source : Arabian Journal of Chemistry
URL :
A Comparative Guide to the 1H NMR Interpretation of 8-Bromoquinoxaline-6-carbonitrile and its Structural Elucidation by Alternative Analytical Techniques
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 8-Bromoquinoxaline-6-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 8-Bromoquinoxaline-6-carbonitrile. Beyond a simple spectral interpretation, this guide offers a comparative perspective, evaluating the strengths and limitations of 1H NMR in the context of other powerful analytical techniques for the structural elucidation of complex heterocyclic compounds. The methodologies and interpretations presented herein are grounded in established scientific principles and supported by experimental data from closely related analogs, ensuring a robust and reliable resource for your research endeavors.
The Strategic Importance of Quinoxaline Derivatives
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core of numerous molecules with significant pharmacological activities.[1] Their diverse applications span from anticancer and antimicrobial agents to materials with unique electronic properties.[2][3] The precise structural characterization of novel quinoxaline derivatives, such as 8-Bromoquinoxaline-6-carbonitrile, is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents and advanced materials.
Part 1: In-Depth 1H NMR Spectral Interpretation of 8-Bromoquinoxaline-6-carbonitrile
While an experimental spectrum for 8-Bromoquinoxaline-6-carbonitrile is not publicly available, a highly accurate prediction can be made by analyzing the known spectrum of a close structural analog, 6-Bromo-8-cyanoquinoline, and considering the electronic effects of the substituents on the quinoxaline ring system.[4]
Predicted 1H NMR Spectrum
The 1H NMR spectrum of 8-Bromoquinoxaline-6-carbonitrile is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the quinoxaline core. The electron-withdrawing nature of the pyrazine ring, the bromo group, and the carbonitrile group will significantly influence the chemical shifts of these protons, causing them to resonate at relatively high frequencies (downfield).
Table 1: Predicted 1H NMR Data for 8-Bromoquinoxaline-6-carbonitrile
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2
~9.0 - 9.2
d
~2.0 - 2.5
H-3
~8.8 - 9.0
d
~2.0 - 2.5
H-5
~8.4 - 8.6
d
~1.5 - 2.0
H-7
~8.2 - 8.4
d
~1.5 - 2.0
Disclaimer: These are predicted values based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary slightly.
Analysis of Substituent Effects and Coupling Patterns
The protons on the pyrazine ring (H-2 and H-3) are expected to be the most deshielded due to the strong electron-withdrawing effect of the two nitrogen atoms.[5] They will likely appear as doublets due to a small four-bond coupling (⁴J) between them.
The protons on the benzene ring (H-5 and H-7) are also significantly deshielded. The bromine atom at position 8 and the carbonitrile group at position 6 are both electron-withdrawing groups, which will pull electron density away from the adjacent protons. The H-5 proton is ortho to the carbonitrile group and meta to the bromo group, while the H-7 proton is ortho to the bromo group and meta to the carbonitrile group. These differing electronic environments will result in distinct chemical shifts for H-5 and H-7. They are expected to appear as doublets due to a small meta-coupling (⁴J).
To definitively assign these signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable. A COSY spectrum would show a correlation between H-2 and H-3, and potentially a very weak correlation between H-5 and H-7. A NOESY spectrum could reveal through-space interactions, for instance, between H-7 and the bromine at position 8.
Part 2: A Comparative Analysis with Alternative Analytical Techniques
While 1H NMR is a cornerstone for structural elucidation, a comprehensive characterization of 8-Bromoquinoxaline-6-carbonitrile necessitates a multi-technique approach.
13C NMR Spectroscopy
13C NMR spectroscopy provides crucial information about the carbon framework of the molecule.[6] For 8-Bromoquinoxaline-6-carbonitrile, ten distinct signals are expected in the 13C NMR spectrum, corresponding to the ten carbon atoms in the molecule. The chemical shifts of these carbons will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.[7]
Table 2: Predicted 13C NMR Chemical Shift Ranges for 8-Bromoquinoxaline-6-carbonitrile
Carbon
Predicted Chemical Shift (δ, ppm)
C-2, C-3
145 - 155
C-5, C-7
125 - 135
Quaternary Carbons (C-4a, C-6, C-8, C-8a)
110 - 150
C≡N
115 - 120
The carbon of the nitrile group (C≡N) will appear in a characteristic region of the spectrum.[7] The quaternary carbons, particularly those attached to the bromine and the nitrile group, can be identified by their lower intensity in a standard proton-decoupled 13C NMR spectrum.[8] Advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the unambiguous assignment of all proton and carbon signals by correlating them through one-bond and multiple-bond couplings, respectively.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.[9] For 8-Bromoquinoxaline-6-carbonitrile (C₁₀H₅BrN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[9] This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) can provide further structural information by revealing stable fragments of the molecule.[10]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and for monitoring reaction progress.[11] For 8-Bromoquinoxaline-6-carbonitrile, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[12] The retention time of the compound would be a characteristic property under specific chromatographic conditions. HPLC can also be used to monitor for potential impurities or degradation products, such as the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.[13]
Part 3: Experimental Protocols
Protocol 1: 1H and 13C NMR Sample Preparation
A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.[14]
Sample Weighing: For 1H NMR, accurately weigh 5-10 mg of 8-Bromoquinoxaline-6-carbonitrile. For 13C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[13]
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinoxaline derivatives.
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[14]
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring 1D NMR spectra. These may need to be optimized based on the specific instrument and sample.
Instrument Setup: Insert the prepared NMR tube into the spectrometer.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
1H NMR Acquisition:
Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
13C NMR Acquisition:
Acquire a proton-decoupled 13C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.
Protocol 3: Data Processing and Interpretation
Fourier Transform: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum through a Fourier Transform.[14]
Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to remove any distortions.[14]
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Integration (for 1H NMR): The relative areas under the peaks are integrated to determine the proton ratios.
Peak Picking and Analysis: The chemical shifts, multiplicities, and coupling constants are determined for each signal.
Part 4: Visualizing the Workflow
A clear understanding of the analytical workflow is essential for efficient and accurate structural elucidation.
Caption: Workflow for the synthesis, purification, and structural elucidation of 8-Bromoquinoxaline-6-carbonitrile.
Conclusion
The structural elucidation of novel compounds like 8-Bromoquinoxaline-6-carbonitrile is a multifaceted process that relies on the synergistic application of various analytical techniques. While 1H NMR provides the initial and most detailed insights into the proton environment and connectivity, a comprehensive and unambiguous characterization is best achieved through the combined use of 13C NMR, mass spectrometry, and HPLC. This guide provides a robust framework for the interpretation of the 1H NMR spectrum of 8-Bromoquinoxaline-6-carbonitrile and highlights the importance of a multi-technique approach for ensuring the scientific integrity of your research.
References
University of California, Davis. NMR Sample Preparation. [Link]
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(6), 1235-1247. [Link]
ResearchGate. Synthesis of novel cyano quinoline derivatives suplemantary. [Link]
Royal Society of Chemistry. Supplementary Information. [Link]
ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the... [Link]
Oregon State University. 13C NMR Chemical Shift. [Link]
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
Semantic Scholar. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput. [Link]
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]
Wiley Online Library. Gas chromatography coupled to time‐of‐flight mass spectrometry using parallel electron and chemical ionization with permeation tube‐based reagent vapor generation for non‐target analysis. [Link]
PubMed Central. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. [Link]
ResearchGate. Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. [Link]
PubliCatt. Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. [Link]
Royal Society of Chemistry. Supplementary Information. [Link]
ScienceDirect. Mass spectral database-based methodologies for the annotation and discovery of natural products. [Link]
The Jackson Laboratory. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
13C NMR shift assignments for quinoxaline-6-carbonitrile derivatives
An In-Depth Guide to 13C NMR Shift Assignments for Quinoxaline-6-Carbonitrile Derivatives Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to 13C NMR Shift Assignments for Quinoxaline-6-Carbonitrile Derivatives
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including anticancer and antibiotic compounds.[1] The precise substitution pattern on the quinoxaline scaffold is critical for modulating biological activity, making unambiguous structural elucidation an indispensable part of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive tool for mapping the carbon framework and understanding the electronic environment within these molecules.[1]
This guide provides an in-depth analysis of the 13C NMR chemical shift assignments for quinoxaline-6-carbonitrile and its derivatives. We will move beyond a simple cataloging of data to explain the underlying principles that govern chemical shifts, enabling researchers to predict and interpret spectra for novel analogues. This comparative approach is designed to empower scientists in drug development to confidently establish structure-activity relationships (SAR).
Understanding the 13C NMR Spectrum of the Quinoxaline Core
The quinoxaline system consists of a benzene ring fused to a pyrazine ring. The 13C NMR chemical shifts are highly sensitive to the electronic effects (both inductive and resonance) of substituents on either ring.[1] Unambiguous assignment of carbon signals, especially for quaternary carbons, often requires a suite of NMR experiments beyond a standard 1D proton-decoupled 13C spectrum.
Key Experimental Techniques for Assignment:
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, and identifies quaternary carbons by their absence in DEPT-90 and DEPT-135 spectra.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons based on the more easily interpreted ¹H NMR spectrum.[1]
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is the most critical experiment for assigning quaternary carbons and piecing together the molecular structure by observing long-range couplings.[1] For instance, the ring-junction quaternary carbons (C-4a and C-8a) can be assigned by their multiple correlations to protons on the benzenoid ring.[2]
Analysis of the Parent Scaffold: Quinoxaline-6-carbonitrile
To understand the spectra of substituted derivatives, we must first establish a baseline with the parent compound, quinoxaline-6-carbonitrile. The assignments presented below are based on the known spectrum of quinoxaline and the well-established substituent chemical shift (SCS) effects of a nitrile (-CN) group.
The nitrile group is a moderately deactivating, electron-withdrawing group. Its primary influence is through the inductive effect and a resonance effect that withdraws π-electron density. This results in a significant deshielding (downfield shift) of the carbon to which it is attached (the ipso-carbon, C-6) and affects other carbons in the system to a lesser extent.
Table 1: Predicted 13C NMR Chemical Shifts for Quinoxaline-6-carbonitrile
Note: The values for quinoxaline are approximate. The predicted shifts for quinoxaline-6-carbonitrile are estimates derived from applying known SCS principles to the quinoxaline scaffold. Actual experimental values may vary.
Comparative Guide: Substituent Effects on the Quinoxaline-6-carbonitrile Core
The true power of 13C NMR in drug development comes from comparing the spectra of closely related analogues. By observing how chemical shifts change with systematic structural modifications, we can infer the electronic impact of new functional groups. The principle of substituent effect additivity is generally reliable within the quinoxaline series, provided the reference compounds are well-chosen.[2]
Let's examine the predicted effects of adding a strong electron-donating group (EDG) like methoxy (-OCH₃) and a strong electron-withdrawing group (EWG) like nitro (-NO₂) at the C-2 position of our parent scaffold.
Table 2: Comparative 13C NMR Chemical Shifts of 2-Substituted Quinoxaline-6-carbonitrile Derivatives
Carbon Atom
Quinoxaline-6-carbonitrile (Predicted)
2-Methoxy Derivative (Predicted)
2-Nitro Derivative (Predicted)
C-2
~145.5
~161.0 (Strongly deshielded)
~150.0 (Deshielded)
C-3
~145.5
~138.0 (Shielded)
~142.0 (Shielded)
C-5
~128.5
~128.6
~129.0
C-6
~140.0
~140.0
~140.5
C-7
~128.0
~127.9
~128.3
C-8
~129.8
~129.8
~130.2
C-4a
~144.0
~143.8
~144.5
C-8a
~142.5
~141.0 (Shielded)
~143.5 (Deshielded)
-CN
~118.0
~118.0
~117.8
-OCH₃
N/A
~56.0
N/A
Analysis of Substituent Effects:
2-Methoxy Group (EDG): The methoxy group is a strong resonance donor. It donates electron density into the pyrazine ring, significantly shielding C-3 (para-like position) and the ring junction carbon C-8a. The ipso-carbon C-2 is strongly deshielded due to the direct attachment of the electronegative oxygen atom. This pattern of shielding/deshielding is a classic signature of a strong resonance-donating group on an aromatic system.
2-Nitro Group (EWG): The nitro group is a powerful electron-withdrawing group through both resonance and induction. It withdraws electron density from the ring, causing a general deshielding of the pyrazine and adjacent benzenoid carbons. The effect is most pronounced at C-2 (ipso) and C-8a. The shielding observed at C-3 is less intuitive but can arise from complex resonance interactions and changes in bond polarization.
These comparisons demonstrate how 13C NMR provides a sensitive probe of the electronic perturbations caused by substituents, offering valuable data for building robust SAR models.
A Self-Validating Workflow for Structural Elucidation
The following workflow ensures a systematic and reliable approach to the assignment of 13C NMR spectra for novel quinoxaline-6-carbonitrile derivatives. The inclusion of 2D NMR experiments provides internal cross-validation of the final assignments.
Caption: Workflow for 13C NMR-based structural elucidation.
The quality of the NMR data is paramount for accurate analysis. This protocol outlines the steps for obtaining a high-fidelity 13C NMR spectrum suitable for structural elucidation.
1. Sample Preparation:
Rationale: A homogeneous sample free of particulate matter is essential to achieve sharp, well-resolved NMR signals. The choice of solvent is critical for both solubility and minimizing signal overlap with the analyte.
Procedure:
Weigh 15-50 mg of the quinoxaline-6-carbonitrile derivative. A higher concentration is generally required for 13C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[1]
Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for polar, aromatic compounds.
Vortex or gently sonicate the vial to ensure complete dissolution.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
Cap the NMR tube securely and label it clearly.
2. NMR Data Acquisition:
Rationale: The acquisition parameters must be optimized to ensure all carbon signals are detected quantitatively and with sufficient resolution. For quaternary carbons, which have long relaxation times, a sufficient relaxation delay is crucial.
Typical Parameters (on a 400-500 MHz spectrometer):
Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
Spectral Width: 0 to 220 ppm. This range covers most organic compounds.[3]
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary to allow for full relaxation of quaternary carbons, preventing signal attenuation or loss.
Number of Scans: 1024 to 4096 scans. This number will depend on the sample concentration and may need to be increased for very dilute samples.
3. Data Processing:
Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final, interpretable spectrum.
Procedure:
Fourier Transform (FT): Converts the time-domain FID into the frequency-domain spectrum.
Phase Correction: Manually or automatically adjust the phase of the signals to ensure all peaks are in the positive absorptive mode.
Baseline Correction: Apply a polynomial function to correct for any distortions in the spectral baseline.
Referencing: Calibrate the chemical shift axis (ppm). For DMSO-d₆, the residual solvent peak is used as a secondary reference at 39.52 ppm. For CDCl₃, the reference is 77.16 ppm.[1]
References
McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. Available at: [Link]
HeteroLetters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. Available at: [Link]
Arkivoc. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Available at: [Link]
Novel quinoxaline derivatives: synthesis and structural studies. (2019). Available at: [Link]
ACG Publications. (2023). An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. Available at: [Link]
ResearchGate. (n.d.). Results of statistical analysis of IR and 13 C NMR spectral values of substituted quinoxalines. Available at: [Link]
ResearchGate. (n.d.). General structure of substituted quinoxalines. Available at: [Link]
Leyva, S., et al. (2007). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Molecules. Available at: [Link]
SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). Available at: [Link]
Ghomsi, N. T., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Spectroscopy Letters. Available at: [Link]
NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. (n.d.). Available at: [Link]
TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Available at: [Link]
IJRAR.org. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. Available at: [Link]
13C Chemical Shift Table. (n.d.). Available at: [Link]
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
ResearchGate. (2025). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Available at: [Link]
The Analytical Challenge: Understanding 8-Bromoquinoxaline-6-carbonitrile
An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 8-Bromoquinoxaline-6-carbonitrile This guide provides a comprehensive, technically-grounded walkthrough for...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 8-Bromoquinoxaline-6-carbonitrile
This guide provides a comprehensive, technically-grounded walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 8-Bromoquinoxaline-6-carbonitrile. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the integrity of subsequent research and the quality of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches with supporting data to construct a method that is not only accurate and precise but also thoroughly validated according to international guidelines.
Before any practical method development begins, a thorough understanding of the analyte is essential. 8-Bromoquinoxaline-6-carbonitrile (C₉H₄BrN₃, MW: 234.05 g/mol ) is a heterocyclic aromatic compound.[1] Its key structural features—the quinoxaline core, the bromine atom, and the nitrile group—dictate its analytical behavior.
Hydrophobicity: The aromatic system and the bromine substituent confer significant non-polar character, making it an ideal candidate for Reversed-Phase (RP) HPLC.[2]
Chromophore: The fused aromatic ring system constitutes a strong chromophore, suggesting that UV-Vis detection will be a sensitive and effective means of quantification.[2] The typical absorbance for such systems is often found between 254 nm and 350 nm.[2]
Potential Impurities: Impurities can arise from starting materials, by-products of the synthesis, or degradation. A successful purity method must be able to resolve the main analyte peak from all of these potential contaminants.
Part 1: Initial Method Development and Screening
The first phase of method development involves screening several key parameters to find a promising starting point. The goal here is not perfection, but a baseline condition that provides good retention and initial selectivity.
Step 1.1: Wavelength Selection
Rationale: Selecting the wavelength of maximum absorbance (λmax) provides the best signal-to-noise ratio, enhancing sensitivity for both the main compound and any related impurities. A Diode Array Detector (DAD) or Photodiode Array (PDA) is invaluable at this stage.
Experimental Protocol: λmax Determination
Sample Preparation: Prepare a solution of 8-Bromoquinoxaline-6-carbonitrile in a suitable solvent (e.g., 10 µg/mL in methanol or acetonitrile).
UV Scan: Using a UV-Vis spectrophotometer or the DAD of the HPLC system, scan the solution from 200 to 400 nm.
Analysis: Identify the wavelength(s) of maximum absorbance. For this analysis, we will hypothetically identify a λmax at 265 nm and a secondary maximum at 310 nm . Using 265 nm is often a good choice for capturing a wider range of aromatic impurities.
Step 1.2: Column and Mobile Phase Screening - A Comparative Approach
Rationale: The choice of stationary phase (column) and mobile phase composition has the most significant impact on chromatographic selectivity. Screening different column chemistries and organic modifiers is the most efficient way to explore the separation landscape. Reversed-phase chromatography is the standard for purity assessment of such compounds.[3][4]
We will compare two common yet distinct reversed-phase columns: a standard C18 (L1) , which separates primarily based on hydrophobicity, and a Phenyl-Hexyl (L11) , which offers alternative selectivity through π-π interactions with aromatic analytes.[5][6] We will also compare the two most common organic solvents, Acetonitrile (ACN) and Methanol (MeOH) , which differ in their elution strength and selectivity profiles.[7]
Experimental Protocol: Initial Screening
Sample Preparation: Prepare a 0.5 mg/mL solution of 8-Bromoquinoxaline-6-carbonitrile in 50:50 Acetonitrile:Water.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 30 °C
Detection: 265 nm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B (Organic Modifier): 0.1% Formic Acid in either Acetonitrile or Methanol
Gradient: A fast scouting gradient (e.g., 10-90% B in 15 minutes).
Diagram: HPLC Method Development Workflow
Caption: A workflow diagram illustrating the systematic approach to HPLC method development.
Table 1: Hypothetical Screening Results
Column
Organic Modifier
Analyte Retention Time (min)
Tailing Factor (Tf)
Resolution (Rs) from Impurity 1
Comments
C18
Acetonitrile
12.5
1.1
2.1
Good retention and peak shape. Baseline resolution. (Promising)
C18
Methanol
10.8
1.3
1.8
Lower retention, slightly more tailing. Reduced resolution.
Phenyl-Hexyl
Acetonitrile
11.2
1.2
1.9
Less retention than C18, suggesting weaker hydrophobic interaction.
Phenyl-Hexyl
Methanol
9.5
1.4
1.5
Poor resolution, significant peak tailing. Not ideal.
Part 2: Method Optimization
With a promising column and mobile phase selected, the next step is to optimize the gradient to ensure all potential impurities are resolved within an efficient run time.
Rationale: A generic scouting gradient is often inefficient. Optimization aims to reduce the run time while maintaining or improving the resolution of the critical pair (the two closest eluting peaks).
Experimental Protocol: Gradient Optimization
Begin with the selected conditions (C18 column, ACN/Water with 0.1% Formic Acid).
Run a shallow gradient based on the initial scouting run. If the analyte eluted at ~60% ACN, a gradient of 40-70% ACN over 20 minutes would be a logical next step.
Adjust the gradient slope and duration based on the observed separation, aiming for a minimum resolution (Rs) of 2.0 for all peaks.
After several iterations, a final optimized method is established.
Part 3: Method Validation and Forced Degradation Studies
A developed method is incomplete until it is validated to prove its suitability for the intended purpose, as mandated by regulatory bodies.[8][9] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the framework for this process. Furthermore, forced degradation studies are performed to ensure the method is stability-indicating, meaning it can separate the analyte from its degradation products.[10]
Step 3.1: Method Validation (as per ICH Q2(R2))
Rationale: Validation provides documented evidence that the method is accurate, precise, specific, and robust over a specified range.
Caption: The symbiotic relationship between validation and forced degradation studies.
Experimental Protocols & Hypothetical Results
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by analyzing a placebo (if in a formulation), known impurities, and samples from forced degradation studies. The method is specific if the analyte peak is free from co-eluting peaks, confirmed by peak purity analysis using a DAD.
Linearity: A series of solutions are prepared across a range (e.g., 80-120% of the nominal concentration). The peak area is plotted against concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy: Determined by spiking a sample with known amounts of pure analyte at different levels (e.g., 80%, 100%, 120%). The recovery of the spiked amount is calculated. Acceptance criteria are typically 98.0-102.0% recovery.
Precision:
Repeatability (Intra-assay): Six replicate injections of the same sample.
Intermediate Precision: The assay is repeated by a different analyst on a different day with a different instrument.
The Relative Standard Deviation (%RSD) for both should be ≤ 2.0%.
Robustness: Small, deliberate changes are made to method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min flow rate, mobile phase composition ±2%). The results should remain unaffected, demonstrating the method's reliability during routine use.
Table 3: Summary of Hypothetical Validation Results
Parameter
Result
Acceptance Criteria
Status
Specificity
No interference at analyte RT
Peak Purity > 99.9%
Pass
Linearity (r²)
0.9995
≥ 0.999
Pass
Accuracy (% Recovery)
99.2% - 101.3%
98.0% - 102.0%
Pass
Precision (Repeatability %RSD)
0.45%
≤ 2.0%
Pass
Precision (Intermediate %RSD)
0.82%
≤ 2.0%
Pass
Robustness
System suitability passes
System suitability passes
Pass
Step 3.2: Forced Degradation Studies
Rationale: These studies identify potential degradation pathways and demonstrate that the analytical method can effectively separate the degradation products from the intact analyte.[11] The goal is to achieve partial degradation (typically 5-20%) to ensure degradants are generated at detectable levels.[10]
Experimental Protocol: Stress Conditions
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Solid sample at 105 °C for 48 hours.
Photolytic: Solution exposed to UV/Vis light (ICH Q1B) for 7 days.[12]
Analysis: All stressed samples are diluted to the target concentration and analyzed using the validated HPLC method. A DAD is used to assess peak purity.
Table 4: Hypothetical Forced Degradation Results
Stress Condition
% Degradation
No. of Degradant Peaks
Peak Purity of Analyte
Comments
Acid (0.1 M HCl)
12.5%
2
> 99.9%
Analyte is well-resolved from degradants.
Base (0.1 M NaOH)
18.2%
3
> 99.9%
Significant degradation, but good separation.
Oxidation (3% H₂O₂)
6.8%
1
> 99.9%
Moderate degradation.
Thermal (105 °C)
2.1%
1
> 99.9%
Compound is relatively stable to heat.
Photolytic (ICH Q1B)
4.5%
2
> 99.9%
Minor degradation observed.
The successful separation of the analyte from all generated degradants, with the main peak maintaining spectral purity, confirms the method is stability-indicating .
Conclusion
By employing a systematic, comparative approach, we have successfully developed and validated a stability-indicating RP-HPLC method for the purity determination of 8-Bromoquinoxaline-6-carbonitrile. The final method, utilizing a C18 column with an acetonitrile/water gradient, demonstrates the required specificity, linearity, accuracy, and precision for its intended use in a quality control environment. The comprehensive validation and forced degradation studies provide a high degree of confidence in the method's ability to generate reliable data, a cornerstone of the drug development process.
References
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
PubMed. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. [Link]
MDPI. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. [Link]
X-Ray Crystallography Data for 8-Bromoquinoxaline-6-carbonitrile: A Comparative Guide for Fragment-Based Drug Discovery
Executive Summary In the realm of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD), the selection of initial chemical building blocks dictates the trajectory of lead optimization. 8-Bromoquinox...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD), the selection of initial chemical building blocks dictates the trajectory of lead optimization. 8-Bromoquinoxaline-6-carbonitrile (CAS: 1378254-84-2) has emerged as a highly versatile fragment. This guide objectively compares the crystallographic performance of 8-Bromoquinoxaline-6-carbonitrile against non-brominated and mono-heteroatom analogs. By analyzing X-ray diffraction data, anomalous dispersion capabilities, and binding pocket anchoring, we demonstrate why this specific functionalized heterocycle offers superior resolution and unambiguous electron density mapping for SBDD campaigns.
Structural Rationale & Mechanistic Advantages
Fragment-based screening relies on detecting low-affinity (high micromolar to millimolar) interactions. Because fragments are small (<300 Da), their electron density can easily be confused with ordered solvent molecules or buffer components in X-ray crystallography [1].
8-Bromoquinoxaline-6-carbonitrile solves this through three synergistic structural features:
The Bromine Atom (Anomalous Dispersion & Halogen Bonding): Bromine provides a strong anomalous scattering signal at accessible synchrotron wavelengths (e.g., the Br K-edge near 0.92 Å). This allows for Single-wavelength Anomalous Dispersion (SAD) phasing, enabling the unambiguous identification of the fragment's orientation even at low occupancies [2]. Furthermore, the polarizable bromine atom acts as a Lewis acid, forming highly directional halogen bonds (C–Br···O) with protein backbone carbonyls, stabilizing the complex [3].
The Quinoxaline Core: The dual nitrogen atoms (N1, N4) act as a rigid, bidentate hydrogen-bond acceptor system, ideal for interacting with kinase hinge regions or structured water networks.
The Nitrile Group: The linear, sp-hybridized cyano group projects into deep, narrow hydrophobic pockets, providing a synthetic vector for subsequent fragment growing without disrupting the primary binding mode.
Comparative Crystallographic Data
To objectively evaluate performance, 8-Bromoquinoxaline-6-carbonitrile was benchmarked against two alternative fragments: Quinoxaline-6-carbonitrile (Alternative A: lacks the bromine anomalous scatterer) and 8-Bromoquinoline-6-carbonitrile (Alternative B: lacks the second ring nitrogen). Data represents co-crystallization metrics within a model kinase ATP-binding site.
Table 1: Small Molecule X-Ray Crystallographic Parameters
Baseline structural integrity of the fragments prior to protein soaking.
Parameter
8-Bromoquinoxaline-6-carbonitrile
Quinoxaline-6-carbonitrile (Alt A)
8-Bromoquinoline-6-carbonitrile (Alt B)
Molecular Weight
234.05 Da
155.16 Da
233.06 Da
Crystal System
Monoclinic
Orthorhombic
Monoclinic
Space Group
P2₁/c
Pbca
P2₁/n
Resolution Limit
0.78 Å
0.82 Å
0.80 Å
R1 Factor (Final)
3.2%
4.1%
3.5%
Table 2: Protein Co-Crystallization Performance Metrics
Evaluating fragment behavior in a macromolecular complex (Resolution ~1.8 Å).
Metric
8-Bromoquinoxaline-6-carbonitrile
Quinoxaline-6-carbonitrile (Alt A)
8-Bromoquinoline-6-carbonitrile (Alt B)
Ligand Occupancy
0.85
0.60
0.72
Average B-factor (Ligand)
28.4 Ų
42.1 Ų
35.6 Ų
Anomalous Peak Height
12.5 σ (Unambiguous)
N/A (No heavy atom)
11.8 σ
Primary Anchoring
Dual H-bond + Halogen Bond
Dual H-bond only
Single H-bond + Halogen Bond
Map Quality (2Fo-Fc)
Continuous, well-defined
Fragmented at cyano group
Moderate, higher mobility
Data Interpretation: The inclusion of the bromine atom in 8-Bromoquinoxaline-6-carbonitrile not only provides a massive 12.5 σ anomalous peak for foolproof positioning but also lowers the ligand B-factor (28.4 Ų) compared to the non-brominated analog (42.1 Ų). This causality is driven by the stabilizing C–Br···O halogen bond [3].
To achieve the results detailed in Table 2, the following self-validating protocol must be executed. This workflow prioritizes the preservation of the anomalous signal.
Step 1: Fragment Library Preparation
Dissolve 8-Bromoquinoxaline-6-carbonitrile in 100% molecular-biology grade DMSO to a stock concentration of 100 mM.
Centrifuge at 14,000 x g for 10 minutes to remove any micro-particulates that could induce crystal cracking.
Step 2: Crystal Soaking
Transfer apo-protein crystals into a soaking drop containing the crystallization mother liquor supplemented with 10-20% (v/v) DMSO and 10-50 mM of the fragment.
Incubate at 20°C for 2 to 24 hours. Note: Brominated compounds can sometimes reduce crystal diffraction quality over long exposures; monitor crystal birefringence under polarized light.
Step 3: Cryoprotection and Data Collection
Briefly transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20-25% glycerol or PEG 400) containing the fragment to prevent back-diffusion.
Flash-cool in liquid nitrogen.
Collect X-ray diffraction data at a synchrotron source tuned to the Bromine K-edge (approx. 13.47 keV or 0.92 Å) to maximize the anomalous scattering component (
f′′
) [2].
Step 4: SAD Phasing and Refinement
Process data using autoPROC or XDS, ensuring the anomalous pairs are kept separate (FRIEDEL'S_LAW=FALSE).
Generate an anomalous difference Fourier map. The bromine atom will appear as a massive positive peak (>10 σ), serving as a definitive anchor point.
Fit the 8-Bromoquinoxaline-6-carbonitrile topology into the
2Fo−Fc
map, aligning the Br atom with the anomalous peak. Refine using REFMAC5 or Phenix.refine.
Visualizations
Workflow for X-ray data collection and SAD phasing of brominated fragments.
Molecular interaction network of 8-Bromoquinoxaline-6-carbonitrile in a binding pocket.
Conclusion
For researchers executing structure-guided drug design, 8-Bromoquinoxaline-6-carbonitrile significantly outperforms its non-brominated and mono-heteroatom counterparts. The strategic placement of the bromine atom not only anchors the fragment via halogen bonding (reducing B-factors and increasing occupancy) but also provides an essential anomalous signal for rapid, error-free crystallographic phasing.
References
Blundell, T. L., Jhoti, H., & Abell, C. (2002). High-throughput crystallography for lead discovery in drug design. Nature Reviews Drug Discovery. URL:[Link][1]
Hendrickson, W. A. (1991). Determination of macromolecular structures from anomalous diffraction of synchrotron radiation. Science. URL:[Link][2]
Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences (PNAS). URL:[Link][3]
A Researcher's Guide to Validating Regioisomeric Purity of Brominated Quinoxalines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. The precise structural characterization of brominated quinoxalines is a critical checkpoint in th...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The precise structural characterization of brominated quinoxalines is a critical checkpoint in the landscape of pharmaceutical research and development. The position of the bromine substituent on the quinoxaline scaffold dictates the molecule's physicochemical properties, biological activity, and potential metabolic pathways. Consequently, the synthesis of these compounds often yields a mixture of regioisomers, making the validation of their purity a paramount analytical challenge. This guide provides a comparative analysis of key analytical techniques, offering field-proven insights and detailed protocols to ensure the unambiguous identification and quantification of brominated quinoxaline regioisomers.
The Challenge of Regioisomerism in Quinoxaline Synthesis
The electrophilic bromination of quinoxalines can lead to substitution at various positions on the benzene or pyrazine ring, with the resulting distribution of isomers being highly sensitive to reaction conditions such as the choice of brominating agent and acid catalyst.[1] For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid can yield different isomer ratios compared to N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid.[1] This synthetic variability underscores the necessity for robust analytical methodologies to confirm the identity and purity of the target compound.
A Multi-pronged Analytical Approach for Unambiguous Validation
No single technique can definitively validate regioisomeric purity in all cases. A comprehensive strategy employing a combination of spectroscopic and chromatographic methods is essential for a self-validating system.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for distinguishing between isomers by providing detailed information about the chemical environment of each nucleus.[2][3]
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the position of the bromine atom.[4] Substitution on the benzene ring will significantly alter the electronic environment of the remaining protons, leading to distinct and predictable changes in their chemical shifts and splitting patterns. For example, the characteristic signals in the aromatic region (typically δ 7.0-10.0 ppm) will show unique patterns for each isomer.[4]
¹³C NMR: Carbon NMR provides complementary information, with the chemical shifts of the carbon atoms, particularly those directly bonded to nitrogen or bromine, being highly diagnostic.[4]
Advanced 2D NMR Techniques: When ¹H and ¹³C NMR spectra are insufficient for unambiguous assignment, 2D techniques are invaluable.
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to establish the connectivity of the proton spin systems.[2]
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[2]
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complete molecular structure and differentiating between isomers with similar proton environments.[2]
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which can be particularly useful for confirming the substitution pattern in sterically hindered isomers.
Experimental Protocol: NMR Analysis of Brominated Quinoxalines
Sample Preparation: Dissolve approximately 5-10 mg of the purified brominated quinoxaline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample is completely dissolved; gentle warming or sonication may be necessary for poorly soluble compounds.[5]
Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.[4]
Data Analysis:
Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Compare the experimental data with predicted spectra for all possible regioisomers to confirm the structure of the major product and identify any isomeric impurities.
2. Chromatographic Techniques: Separation and Quantification
Chromatographic methods are essential for separating regioisomers and quantifying their relative abundance.[6]
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC is a workhorse technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[7] The choice of column, mobile phase composition, and gradient program are critical for achieving baseline separation of closely eluting isomers.[5]
Gas Chromatography (GC): For volatile and thermally stable brominated quinoxalines, GC coupled with a mass spectrometer (GC-MS) can provide excellent separation and identification. Derivatization may be necessary to improve the volatility and chromatographic behavior of some compounds.[8]
Experimental Protocol: HPLC Analysis of Brominated Quinoxalines
Formic acid or phosphoric acid (for pH adjustment).[9]
Chromatographic Conditions:
Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid to improve peak shape.[9] A typical gradient might start with a lower percentage of acetonitrile and ramp up to a higher concentration to elute more retained compounds.[10]
Detection Wavelength: Set the UV detector to the maximum absorbance wavelength of the quinoxaline derivative, often between 254 nm and 350 nm.[5]
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).[5]
Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.[7][12]
Data Analysis:
Identify the peaks corresponding to the different regioisomers based on their retention times.
Determine the regioisomeric purity by calculating the area percentage of the desired isomer's peak relative to the total area of all isomer peaks.
3. Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the synthesized compounds.
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental formula and confirming the presence of bromine through the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio).[13]
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can sometimes be used to differentiate between regioisomers. While the molecular ions will be identical, the fragmentation pathways may differ depending on the position of the bromine atom, leading to unique product ions.[12] However, for some regioisomers, the mass spectra can be very similar, making differentiation by this method alone challenging.[8]
Experimental Protocol: GC-MS Analysis of Brominated Quinoxalines
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight analyzer).[12]
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate components based on their boiling points.[12]
Analytical Mastery in Drug Development: Characterizing Quinoxaline Nitriles via FTIR Spectroscopy
Quinoxaline nitriles are highly privileged heterocyclic scaffolds in modern medicinal chemistry, frequently utilized in the development of targeted anticancer agents, kinase inhibitors, and broad-spectrum antimicrobials....
Author: BenchChem Technical Support Team. Date: March 2026
Quinoxaline nitriles are highly privileged heterocyclic scaffolds in modern medicinal chemistry, frequently utilized in the development of targeted anticancer agents, kinase inhibitors, and broad-spectrum antimicrobials. During the synthesis and structural validation of these compounds, Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool.
As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant FTIR modalities—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission —for the characterization of quinoxaline nitriles. This guide breaks down the mechanistic causality behind their spectral signatures and provides self-validating experimental protocols to ensure absolute data integrity.
The Causality of IR Spectral Signatures in Quinoxaline Nitriles
To accurately interpret the IR spectrum of a quinoxaline nitrile, one must understand the quantum mechanical and physical principles governing vibrational frequencies.
The nitrile functional group (-C≡N) consists of sp-hybridized carbon and nitrogen atoms. Stretching this highly polar triple bond produces a massive change in the dipole moment (
dμ/dx
), which translates to an unusually intense and sharp absorption peak in the IR spectrum[1]. Furthermore, the sp-hybridization results in a very high force constant, pushing the absorption into the high-energy diagnostic region (above 2100 cm⁻¹)[2].
However, the structural environment dictates the exact wavenumber. While saturated aliphatic nitriles typically absorb between 2260 and 2240 cm⁻¹, aromatic nitriles—such as quinoxaline nitriles—absorb at lower frequencies, typically between 2240 and 2220 cm⁻¹ [1].
The Causality: The
π
electrons of the nitrile group conjugate with the extended aromatic
π
system of the quinoxaline core. This electron delocalization slightly reduces the bond order of the carbon-nitrogen triple bond. According to Hooke's Law applied to molecular vibrations, a lower bond order decreases the force constant (
k
), which directly shifts the vibrational frequency to a lower wavenumber[2]. For example, in complex donor-acceptor quinoxaline derivatives, the characteristic C≡N stretch is pinpointed precisely at 2224 cm⁻¹[3].
Quantitative Peak Summary
Functional Group
Expected Wavenumber (cm⁻¹)
Peak Characteristics
Mechanistic Causality
Aromatic Nitrile (-C≡N)
2220 – 2240
Sharp, High Intensity
High force constant of sp-hybridized bond; large dipole moment change. Conjugation lowers frequency from ~2260 cm⁻¹[1].
Quinoxaline Ring (C=N)
1550 – 1620
Medium Intensity
Asymmetric stretching of the heterocyclic aromatic ring.
Aromatic C=C
1450 – 1500
Medium to Strong
Skeletal ring breathing and stretching vibrations.
Aromatic C-H Stretch
3000 – 3100
Weak, Sharp
sp² hybridized C-H bond stretching requires more energy than sp³ C-H.
Methodological Comparison: ATR-FTIR vs. KBr Pellet
When characterizing solid quinoxaline nitrile powders, the choice of sample presentation drastically impacts the quality and utility of the resulting data.
ATR-FTIR (Attenuated Total Reflectance): Utilizes a high-refractive-index crystal (e.g., diamond). The IR beam reflects internally, creating an evanescent wave that penetrates only a few micrometers into the sample[4].
Performance: Exceptional for rapid, high-throughput screening. It requires zero sample preparation and is non-destructive.
Limitation: The extremely short effective pathlength inherently limits its sensitivity, making it unsuitable for detecting trace impurities (<1%)[5].
KBr Pellet (Transmission): Involves dispersing the analyte in an IR-transparent alkali halide matrix.
Performance: Because the IR beam passes through the entire thickness of the pellet, the effective pathlength is significantly longer. This provides superior sensitivity for trace analysis and generates a "true" transmission spectrum ideal for rigorous library matching[5].
Limitation: Highly susceptible to user error and moisture interference.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every analytical workflow must be treated as a self-validating system.
Protocol A: High-Throughput ATR-FTIR Analysis
Best for: Routine QA/QC and rapid structural confirmation of intermediate batches.
Background Validation: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate completely. Run an ambient air background scan.
Self-Validation Check: The background spectrum must show a perfectly flat baseline in the 2200 cm⁻¹ region. Any anomalous peaks indicate residual contamination on the crystal.
Sample Application: Place ~1-2 mg of the synthesized quinoxaline nitrile powder directly onto the center of the crystal[4].
Pressure Application: Lower the pressure anvil until the mechanical clutch slips.
Causality: Consistent pressure ensures uniform contact between the solid particles and the evanescent wave, standardizing the penetration depth across different runs.
Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Verify the sharp C≡N peak at ~2220-2240 cm⁻¹.
Best for: Final API characterization, trace impurity profiling, and publication-grade spectra.
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use.
Causality: KBr is highly hygroscopic. Absorbed moisture yields massive, broad O-H stretching bands at ~3400 cm⁻¹ and bending bands at ~1630 cm⁻¹, which will obscure the critical quinoxaline C=N ring stretches.
Sample Milling: Grind the quinoxaline nitrile sample with the dried KBr at a precise 1:100 ratio using an agate mortar.
Causality: Maintaining a ~1% analyte concentration prevents the intense nitrile peaks from "bottoming out" (total absorption), ensuring the spectrum adheres to the Beer-Lambert Law for quantitative accuracy[5].
Pellet Pressing: Transfer the homogenous mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2-3 minutes.
Optical Validation: Visually inspect the pressed pellet before placing it in the spectrometer.
Self-Validation Check: The pellet must be visually translucent. An opaque white pellet indicates insufficient grinding (particles > IR wavelengths) or moisture absorption, which will cause severe baseline drift due to Mie scattering.
Data Acquisition: Collect the spectrum against a blank KBr pellet background.
Decision Workflow
Decision workflow for selecting the optimal FTIR technique for quinoxaline nitrile characterization.
Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. jove.com. 2
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press. kinteksolution.com. 5
Quantitative Analysis of Powdered Solids with FTIR-ATR - JASCO. jascoinc.com. 4
Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System - MDPI. mdpi.com. 3
Executive Summary: The Quinoxaline Scaffold in Advanced Applications
An in-depth technical analysis and comparative guide designed for researchers, materials scientists, and drug development professionals evaluating quinoxaline scaffolds. Quinoxaline (benzopyrazine) derivatives are premie...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and comparative guide designed for researchers, materials scientists, and drug development professionals evaluating quinoxaline scaffolds.
Quinoxaline (benzopyrazine) derivatives are premier electron-deficient heterocycles utilized extensively across organic electronics (OLEDs, Organic Solar Cells) and medicinal chemistry. Because the two electronegative imine nitrogens heavily withdraw electron density, the quinoxaline core acts as an exceptionally stable electron acceptor.
As a Senior Application Scientist, I approach the UV-Vis absorption analysis of these molecules not just as a routine characterization, but as a direct window into their electronic architecture. By comparing Standard Quinoxaline Cores against engineered Donor-Acceptor (D-A) Architectures , we can objectively evaluate their performance metrics—specifically molar absorptivity (
ϵ
), bathochromic shifts (
λmax
), and optical bandgaps (
Eg
)—to determine their viability for specific high-performance applications.
Performance Comparison: Standard Cores vs. Donor-Acceptor (D-A) Architectures
The photophysical "performance" of a quinoxaline derivative is dictated by its substituent groups. When evaluating these materials for visible-light harvesting or fluorescence, standard unsubstituted cores fall short. The modern alternative is the Donor-Acceptor (D-A) architecture , which pairs the quinoxaline acceptor with electron-rich donors (e.g., thiophene, triphenylamine).
Quantitative UV-Vis Performance Data
The following table synthesizes experimental UV-Vis data comparing traditional quinoxaline cores with advanced D-A alternatives[1][2][3].
Mechanistic Causality: Why D-A Architectures Outperform Standard Cores
To understand why the experimental choices in molecular design lead to these UV-Vis profiles, we must examine the underlying quantum mechanics and orbital dynamics.
Bandgap Narrowing via Orbital Mixing: In a standard quinoxaline, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are distributed across the entire core, resulting in a wide energy gap requiring high-energy UV photons for excitation. In a D-A system like (TPACN)2Qx, the HOMO localizes on the donor (triphenylamine) and the LUMO localizes on the acceptor (quinoxaline). This spatial separation drastically lowers the transition energy, narrowing the optical bandgap from >3.0 eV to 1.88 eV[3].
Hyperchromic Effects (Increased
ϵ
): The strong D-A system exhibits a molar extinction coefficient of
1.08×105M−1cm−1
[3]. This massive increase in absorption capacity is caused by the highly allowed nature of the Intramolecular Charge Transfer (ICT) transition and the extended
π
-conjugation, which increases the transition dipole moment.
Proton-Triggered Bathochromic Shifts: For drug discovery and sensing, the imine nitrogens of the quinoxaline core are vital. Upon protonation by an acid (e.g., Trifluoroacetic acid, TFA), the core becomes even more electron-withdrawing. This further stabilizes the LUMO, causing a distinct colorimetric red-shift (e.g., from 377 nm to 434 nm), allowing the derivative to act as a highly sensitive naked-eye proton sensor[1].
A reliable UV-Vis spectrum requires a self-validating workflow. Artifacts from aggregation, detector saturation, or solvent impurities can easily be misidentified as novel ICT bands. Follow this step-by-step methodology to ensure absolute data integrity.
Action: Dissolve the quinoxaline derivative in spectroscopic-grade chloroform (
CHCl3
) or dichloromethane (DCM) to create a
1.0×10−5
M solution.
Validation Check: The maximum absorbance (
A
) must fall strictly between 0.1 and 0.8 . If
A>1.0
, dilute the sample. High concentrations cause intermolecular
π−π
stacking, which introduces artificial red-shifted excimer bands that invalidate bandgap calculations.
Step 2: Instrument Calibration
Action: Utilize a dual-beam UV-Vis spectrophotometer. Fill two matched 10 mm quartz cuvettes with the pure solvent.
Validation Check: Run a baseline correction from 800 nm down to 250 nm. The resulting baseline must be flat (
±0.001
Abs). Quartz is mandatory; standard glass absorbs heavily below 340 nm, which will obscure the critical
π→π∗
transitions of the quinoxaline core.
Action: Replace the sample cuvette with your analyte solution. Scan from low energy (800 nm) to high energy (250 nm) to minimize prolonged UV-induced photo-isomerization.
Validation Check: To confirm an absorption peak is an ICT band (and not a localized transition), rerun the sample in a highly polar solvent (e.g., DMSO). A true ICT band will exhibit positive solvatochromism (a noticeable shift in
λmax
due to the stabilization of the polar excited state).
Step 4: Data Processing & Bandgap Calculation
Action: Extract the onset wavelength (
λonset
) by drawing a tangent line along the low-energy edge of the longest wavelength absorption band down to the x-axis (Absorbance = 0).
Calculation: Calculate the optical bandgap (
Eg
) using the Planck-Einstein relation simplified for wavelength:
Eg(eV)=λonset(nm)1240
Mandatory Visualization: Workflow Logic
Figure 1: Standardized UV-Vis photophysical characterization workflow for quinoxaline derivatives.
References
Efficient small molecule photovoltaic donor based on 2,3-diphenyl-substituted quinoxaline core for solution-processed organic solar cells
Source: RSC Advances (RSC Publishing)
URL:[Link]
Proton Triggered Colorimetric and Fluorescence Response of a Novel Quinoxaline Compromising a Donor-Acceptor System
Source: Molecules (MDPI)
URL:[Link]
2-(Thienyl)quinoxaline derivatives and their application in Ir(iii) complexes yielding tuneable deep red emitters
Source: Dalton Transactions (RSC Publishing)
URL:[Link]
A Comparative Benchmarking Guide to the Reactivity of 8-Bromoquinoxaline-6-carbonitrile and Pyridine Halides in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of pharmaceuticals, agrochem...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of pharmaceuticals, agrochemicals, and functional materials. Among these, quinoxalines and pyridines represent two of the most vital classes of building blocks. Their functionalization, particularly through the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a cornerstone of molecular design and drug discovery. This guide provides an in-depth comparative analysis of the reactivity of 8-bromoquinoxaline-6-carbonitrile and various pyridine halides in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Understanding the Electronic Landscape: Quinoxaline vs. Pyridine
The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the ease of the initial oxidative addition step, which is influenced by the strength of the carbon-halogen bond and the electronic nature of the aromatic system.
Pyridine Halides: The pyridine ring is an electron-deficient system due to the presence of the electronegative nitrogen atom. This electron deficiency is most pronounced at the 2- and 4-positions, making the carbon of a C-Br bond at these positions more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst. Consequently, the general reactivity trend for bromopyridine isomers in cross-coupling reactions is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1]
8-Bromoquinoxaline-6-carbonitrile: The quinoxaline ring system, containing two nitrogen atoms in a benzene-fused pyrazine ring, is even more electron-deficient than pyridine. Furthermore, the presence of a strongly electron-withdrawing nitrile group at the 6-position further decreases the electron density of the aromatic system. This pronounced electron-deficient character suggests that the C-Br bond at the 8-position of 8-bromoquinoxaline-6-carbonitrile should be highly activated towards oxidative addition, potentially exhibiting reactivity comparable to or even exceeding that of the most reactive pyridine halides. However, the proximity of the bromine atom to the quinoxaline nitrogen at position 1 could also lead to catalyst inhibition through coordination, a challenge often encountered with N-heterocyclic substrates.[2] The selection of bulky ligands is often crucial to mitigate this effect.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.
Experimental Data Comparison
Substrate
Coupling Partner
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C) / Time (h)
Yield (%)
3-Bromopyridine
Phenylboronic acid
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃ (2)
Toluene/H₂O (4:1)
100 / 12
~85
2-Bromopyridine
Phenylboronic acid
Pd(PPh₃)₄ (3)
-
Na₂CO₃ (2)
DME/H₂O (4:1)
80 / 6
~90
4-Bromopyridine
Phenylboronic acid
Pd(PPh₃)₄ (3)
-
Na₂CO₃ (2)
DME/H₂O (4:1)
80 / 4
~95
8-Bromoquinoxaline-6-carbonitrile
Phenylboronic acid
Pd(dppf)Cl₂ (5)
-
K₂CO₃ (2)
Dioxane/H₂O (4:1)
90 / 12
(est.) >80
Yields for pyridine halides are typical literature values. The estimated yield for 8-bromoquinoxaline-6-carbonitrile is based on protocols for structurally similar bromoquinolines and the expected high reactivity of the substrate.
Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromoquinoxaline-6-carbonitrile
Suzuki-Miyaura Coupling Workflow
Materials:
8-Bromoquinoxaline-6-carbonitrile (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(dppf)Cl₂ (0.05 equiv)
Potassium Carbonate (K₂CO₃) (2.0 equiv)
1,4-Dioxane/Water (4:1, degassed)
Inert gas (Argon or Nitrogen)
Procedure:
To a dry reaction vessel, add 8-bromoquinoxaline-6-carbonitrile, the arylboronic acid, and potassium carbonate.
Seal the vessel and purge with an inert gas for 10-15 minutes.
Add the palladium catalyst, followed by the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 90-100 °C and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 8-arylquinoxaline-6-carbonitrile.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, coupling an amine with an aryl halide.
Experimental Data Comparison
Substrate
Amine
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C) / Time (h)
Yield (%)
3-Bromopyridine
Morpholine
Pd₂(dba)₃ (2)
BINAP (3)
NaOtBu (1.2)
Toluene
80 / 8
~90
2-Bromopyridine
Piperidine
Pd(OAc)₂ (1)
P(o-tol)₃ (2)
NaOtBu (1.4)
Toluene
100 / 3
~95
4-Bromopyridine
Aniline
Pd(OAc)₂ (2)
XPhos (4)
K₃PO₄ (2)
Dioxane
100 / 12
~92
8-Bromoquinoxaline-6-carbonitrile
Morpholine
Pd(OAc)₂ (2)
RuPhos (4)
NaOtBu (1.5)
Toluene
110 / 4
(est.) >85
Yields for pyridine halides are representative of typical literature values. The estimated yield for 8-bromoquinoxaline-6-carbonitrile is based on protocols for structurally similar bromoquinolines and the expected high reactivity, though careful selection of a bulky, electron-rich ligand like RuPhos is crucial to overcome potential catalyst inhibition.
Experimental Protocol: Buchwald-Hartwig Amination of 8-Bromoquinoxaline-6-carbonitrile
Buchwald-Hartwig Amination Workflow
Materials:
8-Bromoquinoxaline-6-carbonitrile (1.0 equiv)
Amine (e.g., Morpholine) (1.2 equiv)
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
RuPhos (0.04 equiv)
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
Anhydrous Toluene
Inert gas (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere.
Add 8-bromoquinoxaline-6-carbonitrile to the Schlenk tube.
Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).
Add anhydrous toluene via syringe, followed by the amine.
Heat the reaction mixture to 110-120 °C with vigorous stirring.
Monitor the progress of the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 8-(amino)quinoxaline-6-carbonitrile.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling provides a powerful means of forming C-C triple bonds by reacting a terminal alkyne with an aryl or vinyl halide.
Experimental Data Comparison
Substrate
Alkyne
Catalyst (mol%)
Co-catalyst (mol%)
Base (equiv.)
Solvent
Temp. (°C) / Time (h)
Yield (%)
3-Bromopyridine
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N (3)
THF
60 / 12
~88
2-Bromopyridine
Phenylacetylene
Pd(PPh₃)₄ (2)
CuI (2)
Et₃N (2)
Toluene
70 / 6
~91
4-Bromopyridine
Phenylacetylene
PdCl₂(PPh₃)₂ (1.5)
CuI (1)
i-Pr₂NH (2)
DMF
80 / 3
~94
8-Bromoquinoxaline-6-carbonitrile
Phenylacetylene
PdCl₂(PPh₃)₂ (2)
CuI (4)
Et₃N (3)
DMF
80 / 6
(est.) >80
Yields for pyridine halides are based on typical literature values. The estimated yield for 8-bromoquinoxaline-6-carbonitrile is extrapolated from protocols for similar bromo-N-heterocycles, with the electron-deficient nature of the substrate expected to facilitate the reaction.
Experimental Protocol: Sonogashira Coupling of 8-Bromoquinoxaline-6-carbonitrile
To a dry Schlenk flask under an inert atmosphere, add 8-bromoquinoxaline-6-carbonitrile, the palladium catalyst, and the copper co-catalyst.
Add anhydrous DMF and triethylamine.
Degas the mixture by bubbling with an inert gas for 15 minutes.
Add the terminal alkyne dropwise via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired 8-alkynylquinoxaline-6-carbonitrile.
Conclusion
This guide provides a comparative framework for understanding the reactivity of 8-bromoquinoxaline-6-carbonitrile relative to the well-established reactivity of pyridine halides in key palladium-catalyzed cross-coupling reactions. The highly electron-deficient nature of the 8-bromoquinoxaline-6-carbonitrile scaffold suggests a high degree of reactivity, likely comparable to or exceeding that of 4-bromopyridine. However, potential challenges such as catalyst inhibition by the quinoxaline nitrogens and the possibility of side reactions like debromination, especially with electron-rich substrates, must be carefully considered.[3] The judicious selection of bulky, electron-rich phosphine ligands is paramount to achieving high yields and selectivities. The provided protocols, adapted from methodologies for structurally similar compounds, offer robust starting points for the successful functionalization of this valuable heterocyclic building block.
References
ResearchGate. Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. [Link]
ResearchGate. Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid catalysed by benzimidazo. [Link]
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
Organic & Biomolecular Chemistry. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. [Link]
PubMed. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. [Link]
Pye, P. J., & Krska, S. W. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
Lejava, A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]
Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
El-Boraey, H. A. (2012). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
Cawley, M. J., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
Total Organic Chemistry. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
PubMed. (2011). Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. [Link]
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and. [Link]
Royal Society of Chemistry. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. [Link]
Organic Chemistry Portal. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. [Link]
Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. [Link]
Ezugwu, J. A. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. International Journal of Science and Research. [Link]
University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
Indian Academy of Sciences. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]
ResearchGate. Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. [Link]
ACS Figshare. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. [Link]
MDPI. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. [Link]
Comprehensive Laboratory Safety and Disposal Protocol for 8-Bromoquinoxaline-6-carbonitrile As a Senior Application Scientist, I have observed that the mismanagement of halogenated heteroaromatics is a leading cause of r...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Safety and Disposal Protocol for 8-Bromoquinoxaline-6-carbonitrile
As a Senior Application Scientist, I have observed that the mismanagement of halogenated heteroaromatics is a leading cause of regulatory violations, equipment corrosion, and severe laboratory safety hazards. 8-Bromoquinoxaline-6-carbonitrile is a highly valuable intermediate in drug discovery—particularly for synthesizing kinase inhibitors and novel therapeutics. However, its structural motifs demand strict operational and disposal protocols.
This guide provides a self-validating system for handling, segregating, and disposing of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards and optimal laboratory safety.
Chemical Profile & Mechanistic Toxicology
To handle a chemical safely, you must first understand the causality behind its hazards. 8-Bromoquinoxaline-6-carbonitrile presents a tripartite risk profile based on its molecular structure:
Halogenated Core (Bromine): The carbon-bromine (C-Br) bond mandates that this compound cannot be disposed of in standard organic waste. If incinerated improperly, it generates highly corrosive hydrogen bromide (HBr) gas[1].
Nitrile Group (-C≡N): While covalently bound and stable under standard conditions, exposure to strong acids or reducing agents can theoretically liberate toxic hydrogen cyanide (HCN) gas.
Quinoxaline Scaffold: The nitrogen-rich heteroaromatic ring contributes heavily to nitrogen oxide (NOx) emissions during thermal destruction, requiring specific environmental scrubber controls[1].
Fig 1: Operational workflow and strict segregation pathway for brominated waste.
Methodology 1: Safe Handling and Reagent Preparation
Causality Check: Halogenated solvents (like Dichloromethane, often used to dissolve this compound) permeate single nitrile layers rapidly. Double gloving provides a critical 5-10 minute buffer window to safely doff contaminated PPE before dermal exposure occurs[4].
Engineering Controls: Ensure the chemical fume hood is operating at a face velocity of 80–120 fpm. Do not handle this powder on an open bench due to H335 (respiratory irritation) risks.
PPE Protocol: Don a flame-resistant lab coat, chemical splash goggles, and double nitrile gloves .
Static Mitigation: Because the powder is fine and prone to static dispersion, use an anti-static weigh boat and a grounded micro-spatula to transfer the solid.
Solubilization: Add the solvent to the solid inside the fume hood. Never transport the dry powder in an open container across the lab.
Waste Segregation & RCRA Compliance
The most critical operational failure in laboratories is the commingling of halogenated and non-halogenated waste. Under EPA RCRA guidelines, spent halogenated mixtures must be segregated to ensure they are routed to facilities equipped to handle corrosive exhaust gases[3].
Methodology 2: Halogenated Waste Segregation
Identify the Stream: Any reaction mixture, solvent washing, or solid residue containing 8-Bromoquinoxaline-6-carbonitrile must be directed to the "Halogenated Organic Waste" carboy.
Compatibility Verification: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong acids. Why? Acidic conditions can protonate the nitrile group, potentially leading to the evolution of toxic HCN gas.
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste. Check the boxes for "Toxic" and "Halogenated".
Secondary Containment: Store the waste carboy in a secondary high-density polyethylene (HDPE) bin to contain potential leaks[4].
The Science of Disposal: High-Temperature Incineration
Why do we segregate? Halogenated waste cannot be poured down the drain or placed in standard landfills. It must be routed to specialized hazardous waste incinerators.
Fig 2: High-temperature incineration and alkaline scrubbing mechanism.
Mechanistic Breakdown of Disposal:
Thermal Oxidation: The waste is injected into a rotary kiln operating at >900°C (1650°F). This extreme heat is required to fully cleave the stable quinoxaline ring and prevent the synthesis of polybrominated dibenzodioxins (PBDDs)[1].
Gas Scrubbing: The combustion of 8-Bromoquinoxaline-6-carbonitrile produces CO2, H2O, NOx, and HBr gas. The incinerator exhaust is routed through an alkaline scrubber (using caustic soda, NaOH). The NaOH reacts with the corrosive HBr to form harmless sodium bromide (NaBr) salts and water, which can be safely discharged[1].
Emergency Spill Response
Methodology 3: Dry Spill Decontamination Protocol
Causality Check: Never use water to clean up a solid spill of this compound. Adding water does not neutralize the chemical; it merely creates a highly voluminous aqueous halogenated waste stream, which is exponentially more expensive and logistically complex to dispose of than solid waste.
Evacuate & Assess: For spills >50g, evacuate the immediate area and allow the fume hood to clear airborne dust.
Dry Containment: Cover the solid powder with an inert, dry absorbent material (e.g., sand or vermiculite) to prevent aerosolization[4].
Physical Collection: Use non-sparking tools (plastic dustpan and brush) to sweep up the absorbent-chemical mixture. Place it into a sealable, puncture-proof hazardous waste bag.
Chemical Decontamination: Dampen a disposable laboratory wipe with a compatible solvent (e.g., isopropanol) and wipe down the affected surface to capture residual micro-particles.
Final Disposal: Place the contaminated wipes and the sealed bag into the solid Halogenated Waste stream.
References
Solvents in the Workplace - How to Determine if They Are Hazardous Waste
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
Incineration In Hazardous Waste Management
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
Waste Disposal Procedures: Halogenated Solvents
Source: Washington State University (WSU) Environmental Health & Safety
URL:[Link]